GW806742X
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-[methyl-[2-(3-sulfamoylanilino)pyrimidin-4-yl]amino]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3N7O4S/c1-35(22-13-14-30-23(34-22)31-18-3-2-4-21(15-18)40(29,37)38)19-9-5-16(6-10-19)32-24(36)33-17-7-11-20(12-8-17)39-25(26,27)28/h2-15H,1H3,(H2,29,37,38)(H,30,31,34)(H2,32,33,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRUTMWCDZHKKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NC=C3)NC4=CC(=CC=C4)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F3N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Synthesis of GW806742X: A Dual Inhibitor of Necroptosis and Angiogenesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GW806742X has emerged as a significant pharmacological tool and potential therapeutic lead due to its potent dual inhibitory activity against Mixed Lineage Kinase Domain-Like protein (MLKL), the executioner of necroptotic cell death, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key driver of angiogenesis. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, tailored for professionals in drug development and biomedical research. The document details its mechanism of action, summarizes its quantitative biological data, outlines key experimental protocols, and visualizes the associated signaling pathways.
Introduction: The Rationale for Dual MLKL and VEGFR2 Inhibition
Necroptosis is a form of programmed necrosis implicated in various inflammatory diseases, ischemic injury, and neurodegeneration. MLKL is the final executioner protein in the canonical necroptosis pathway. Upon activation by Receptor-Interacting Protein Kinase 3 (RIPK3), MLKL oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.[1][2] Inhibition of MLKL is therefore a promising therapeutic strategy for diseases driven by excessive necroptosis.
Concurrently, angiogenesis, the formation of new blood vessels, is a hallmark of cancer and is centrally mediated by the VEGF/VEGFR2 signaling axis.[3] Inhibition of VEGFR2 is a clinically validated approach in oncology. A molecule with the ability to modulate both necroptosis and angiogenesis, such as this compound, presents a unique therapeutic potential for complex diseases like cancer, where both processes can contribute to pathology.
Discovery of this compound
The discovery of this compound stems from research aimed at identifying small molecule inhibitors of key cellular signaling pathways. While the specific high-throughput screening campaign that identified this compound is not detailed in the public domain, its chemical structure, a dianilinopyrimidineurea derivative, places it within a class of compounds known to be potent kinase inhibitors. The initial discovery of this chemical series was likely focused on VEGFR2 inhibition, with its potent anti-necroptotic activity being a subsequently identified and significant attribute. The primary publication identifying its MLKL-inhibitory activity is by Hildebrand et al. in 2014.[4]
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the synthesis of structurally related N-aryl-N'-(pyrimidinyl)urea derivatives has been described in the literature.[5][6][7][8][9] Based on these general methods, a plausible synthetic route for this compound can be postulated. The core of the molecule is likely assembled through a convergent synthesis strategy.
A key step would involve the coupling of an aminopyrimidine intermediate with an aniline derivative to form the dianilinopyrimidine core. This is followed by the introduction of the urea moiety, typically by reacting an amine with an isocyanate or a carbamoyl chloride. The final steps would involve the deprotection of any protecting groups used during the synthesis. The synthesis of the key intermediates would likely involve standard heterocyclic and aromatic chemistry.
Mechanism of Action
This compound exhibits a dual mechanism of action, targeting two distinct signaling pathways:
-
Inhibition of MLKL and Necroptosis: this compound is an ATP-mimetic inhibitor that binds to the pseudokinase domain of MLKL.[1] This binding prevents the conformational changes required for MLKL oligomerization and its subsequent translocation to the plasma membrane, thereby inhibiting the execution of necroptotic cell death.[1]
-
Inhibition of VEGFR2 and Angiogenesis: this compound is a potent inhibitor of the tyrosine kinase activity of VEGFR2.[1] By blocking VEGFR2 autophosphorylation, it inhibits downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival, the key processes in angiogenesis.
Quantitative Biological Data
The following tables summarize the key quantitative data reported for this compound.
| Target | Assay Type | Value | Reference |
| MLKL | Binding Affinity (Kd) | 9.3 µM | [1][10] |
| VEGFR2 | Enzymatic Inhibition (IC50) | 2 nM | [1] |
| Cell-based Assay | Cell Line | IC50 | Reference |
| Necroptosis Inhibition | Mouse Dermal Fibroblasts (MDFs) | < 50 nM | [1] |
| VEGF-induced Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | 5 nM | [1] |
Experimental Protocols
Necroptosis Induction and Inhibition Assay
This protocol is a generalized procedure based on common methods for studying necroptosis.
-
Cell Culture: Plate mouse dermal fibroblasts (MDFs) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.
-
Necroptosis Induction: Induce necroptosis by treating the cells with a cocktail of TNF-α (e.g., 10 ng/mL), a Smac mimetic (e.g., 500 nM), and a pan-caspase inhibitor such as z-VAD-FMK (e.g., 20 µM).
-
Incubation: Incubate the cells for 12-24 hours.
-
Viability Assessment: Determine cell viability using a standard method such as the MTT assay or a commercial cell viability reagent (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
HUVEC Proliferation Assay
This protocol is a generalized procedure for assessing the anti-proliferative effects on endothelial cells.
-
Cell Culture: Seed HUVECs in a 96-well plate in complete endothelial growth medium and allow them to attach.
-
Starvation: After attachment, starve the cells in a basal medium with reduced serum for 4-6 hours.
-
Compound and Growth Factor Treatment: Treat the cells with varying concentrations of this compound in the presence of a stimulating concentration of VEGF (e.g., 20 ng/mL).
-
Incubation: Incubate the cells for 48-72 hours.
-
Proliferation Assessment: Measure cell proliferation using a suitable method such as direct cell counting, a DNA synthesis assay (e.g., BrdU incorporation), or a metabolic assay (e.g., AlamarBlue™).
-
Data Analysis: Calculate the IC50 value by plotting the proliferation rate against the logarithm of the inhibitor concentration.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways inhibited by this compound.
Caption: Necroptosis signaling pathway and the point of inhibition by this compound.
Caption: VEGFR2 signaling pathway and the point of inhibition by this compound.
Kinase Selectivity Profile
A comprehensive kinase selectivity profile for this compound across a broad panel of human kinases is not publicly available. Such a profile would be essential to fully characterize its specificity and potential for off-target effects. Given its potent nanomolar activity against VEGFR2, it is plausible that this compound may also inhibit other related tyrosine kinases. Further investigation is required to establish a complete selectivity profile.
Conclusion and Future Directions
This compound is a valuable research tool for dissecting the roles of necroptosis and angiogenesis in various disease models. Its dual activity presents both opportunities and challenges for its potential therapeutic development. Future work should focus on elucidating its full kinase selectivity profile to better understand its mechanism of action and potential side effects. Furthermore, the development and publication of a detailed and scalable synthetic route would be crucial for advancing its preclinical and potential clinical investigation. The unique pharmacological profile of this compound warrants further exploration for its therapeutic potential in diseases where both necroptosis and angiogenesis are pathogenic drivers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Concise synthesis and biological activity evaluation of novel pyrazinyl–aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
In-Depth Technical Guide: Binding Affinity of GW806742X to the MLKL Pseudokinase Domain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the small molecule inhibitor GW806742X to the pseudokinase domain of Mixed Lineage Kinase Domain-Like protein (MLKL), a key effector in the necroptosis signaling pathway. This document details the quantitative binding data, the experimental protocols used for its determination, and the broader signaling context.
Core Data Presentation: Quantitative Binding Affinity
The binding affinity of this compound for the MLKL pseudokinase domain has been quantitatively determined, providing a key parameter for its characterization as a potent inhibitor.
| Compound | Target Protein Domain | Binding Affinity (Kd) | Method | Reference |
| This compound | MLKL Pseudokinase Domain | 9.3 µM | Isothermal Titration Calorimetry (ITC) | --INVALID-LINK--[1][2][3][4] |
Signaling Pathway Context: The Role of MLKL in Necroptosis
This compound targets MLKL, the terminal effector protein in the necroptosis pathway. Necroptosis is a form of programmed cell death that is initiated in response to various stimuli, such as tumor necrosis factor (TNF), when apoptosis is inhibited. The core signaling cascade involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3), culminating in the phosphorylation and activation of MLKL.[5][6] Activated MLKL translocates to the plasma membrane, leading to membrane disruption and lytic cell death.[1][7] this compound, by binding to the ATP-binding site of the MLKL pseudokinase domain, acts as an ATP mimetic and allosterically inhibits this process.[1]
Experimental Protocols: Determination of Binding Affinity
The binding affinity of this compound to the MLKL pseudokinase domain was determined using Isothermal Titration Calorimetry (ITC). The following protocol is based on the methodology described in the supplementary information of Hildebrand et al., PNAS, 2014.[1]
1. Protein Expression and Purification:
-
The mouse MLKL pseudokinase domain (residues 181-464) was expressed as a glutathione S-transferase (GST)-fusion protein in E. coli.
-
The fusion protein was purified from bacterial lysates using glutathione-Sepharose affinity chromatography.
-
The GST tag was cleaved by incubation with PreScission Protease.
-
A final size-exclusion chromatography step was performed to obtain the purified MLKL pseudokinase domain.
2. Isothermal Titration Calorimetry (ITC):
-
Instrumentation: A MicroCal iTC200 instrument was used for the measurements.
-
Sample Preparation:
-
The purified MLKL pseudokinase domain was dialyzed against the ITC buffer (20 mM HEPES pH 7.5, 150 mM NaCl).
-
This compound was dissolved in 100% DMSO and then diluted into the ITC buffer to the final desired concentration. The final DMSO concentration in both the protein and compound solutions was matched to minimize heats of dilution.
-
-
Titration Parameters:
-
The sample cell was filled with the MLKL pseudokinase domain solution at a concentration of 20 µM.
-
The injection syringe was filled with this compound at a concentration of 200 µM.
-
The experiment consisted of a series of injections of the this compound solution into the sample cell containing the MLKL protein.
-
The titration was performed at 25 °C.
-
-
Data Analysis:
-
The heat changes upon each injection were measured.
-
The resulting data were fitted to a one-site binding model using the Origin software (MicroCal) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for determining the binding affinity of this compound to the MLKL pseudokinase domain.
This guide provides a detailed technical overview of the binding characteristics of this compound with the MLKL pseudokinase domain, offering valuable information for researchers engaged in the study of necroptosis and the development of related therapeutic agents.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Activation of the pseudokinase MLKL unleashes the four-helix bundle domain to induce membrane localization and necroptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. The Lck inhibitor, AMG-47a, blocks necroptosis and implicates RIPK1 in signalling downstream of MLKL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
An In-Depth Technical Guide to the Mechanism of Action of GW806742X in Necroptosis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Necroptosis is a regulated form of necrotic cell death that plays a significant role in various pathophysiological processes, including inflammation, neurodegeneration, and cancer.[1][2][3] This pathway is primarily mediated by the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL).[3][4][5] GW806742X has been identified as a potent, ATP-mimetic small molecule inhibitor that targets the core machinery of necroptosis.[6][7] Its primary mechanism involves direct binding to the pseudokinase domain of MLKL, the final executioner protein in the necroptotic cascade.[6][8][9] By competitively binding to the nucleotide-binding site, this compound prevents the downstream conformational changes and membrane translocation of MLKL, thereby effectively halting cell lysis.[6] This guide provides a detailed examination of the molecular interactions, inhibitory profile, and experimental validation of this compound's action, establishing it as a critical tool for studying necroptosis and a potential scaffold for therapeutic development.
The Core Necroptosis Signaling Pathway
Necroptosis is a lytic, pro-inflammatory mode of cell death distinct from apoptosis.[2] It can be initiated by various stimuli, most canonically by the tumor necrosis factor (TNF) superfamily of receptors when apoptosis is inhibited.[3][10] The pathway is a tightly regulated cascade involving several key protein kinases.
Upon TNF-α binding to its receptor, TNFR1, a membrane-bound signaling complex (Complex I) is formed, which typically promotes cell survival via NF-κB activation.[3][11] However, under conditions where components of Complex I are deubiquitinated or when caspase-8 activity is blocked, RIPK1 dissociates and forms a cytosolic death-inducing complex.[3][12]
If caspase-8 is inhibited, RIPK1 interacts with RIPK3 through their respective RIP Homotypic Interaction Motifs (RHIMs) to form a functional amyloid-like complex known as the necrosome.[1][13] Within the necrosome, RIPK1 and RIPK3 undergo auto- and trans-phosphorylation, leading to the activation of RIPK3.[13] Activated RIPK3 then recruits and phosphorylates the pseudokinase MLKL.[4][6] This phosphorylation event is the critical trigger for the final execution phase. It induces a conformational change in MLKL, leading to its oligomerization and translocation from the cytosol to the plasma membrane.[1][6] The MLKL oligomers disrupt membrane integrity, leading to cell swelling, rupture, and the release of damage-associated molecular patterns (DAMPs), which provokes an inflammatory response.[1][10]
Mechanism of Action of this compound
This compound functions as a potent necroptosis inhibitor by directly targeting the executioner protein MLKL.[9][14] As an ATP mimetic, it occupies the nucleotide-binding site within the pseudokinase domain of MLKL.[6][7]
The primary mechanism of inhibition is the prevention of MLKL activation and function:
-
Direct Binding: this compound binds to the MLKL pseudokinase domain, competing with endogenous ATP.[6]
-
Inhibition of Translocation: This binding event retards the RIPK3-dependent phosphorylation and subsequent conformational changes necessary for MLKL to oligomerize and translocate to the plasma membrane.[6][8][9]
-
Prevention of Lysis: By preventing MLKL from reaching and disrupting the cell membrane, this compound effectively blocks the final, lytic step of necroptosis.
While its primary and most well-characterized target is MLKL, some evidence suggests that the anti-necroptotic activity of this compound may be augmented by non-specific binding to other kinases in the pathway, such as RIPK1.[15] This potential for polypharmacology highlights the need for careful interpretation in experimental systems. The compound also exhibits potent inhibitory activity against VEGFR2, an unrelated receptor tyrosine kinase.[6][7][8]
Quantitative Data Summary
The efficacy and binding characteristics of this compound have been quantified across several studies. The data underscores its high potency against both its primary necroptosis target and the off-target VEGFR2.
| Parameter | Target/Assay | Value | Reference(s) |
| Binding Affinity (Kd) | MLKL Pseudokinase Domain | 9.3 µM | [6][7][8][9][14] |
| IC₅₀ (Necroptosis) | TSQ-induced necroptosis in MDFs | < 50 nM | [6] |
| EC₅₀ (Necroptosis) | TSQ-induced necroptosis in MDFs | 1.85 µM | [15] |
| IC₅₀ (Kinase Activity) | VEGFR2 | 2 nM | [6][7][8] |
| IC₅₀ (Cell Proliferation) | VEGF-induced HUVEC proliferation | 5 nM | [6][7] |
Note: The discrepancy in the potency for necroptosis inhibition (IC₅₀ vs. EC₅₀) may reflect different experimental conditions or analytical methods and warrants consideration during experimental design.[6][15]
Key Experimental Protocols
Verifying the mechanism of action of this compound involves inducing necroptosis in a controlled cellular environment and measuring the inhibitory effect of the compound on key biochemical and cell viability endpoints.
Protocol: In Vitro Necroptosis Inhibition and Viability Assay
This protocol details a standard method to induce necroptosis and quantify the protective effect of this compound.
-
Objective: To determine the IC₅₀ of this compound for the inhibition of TNF-induced necroptosis.
-
Cell Line: Mouse Dermal Fibroblasts (MDFs) or human HT-29 colorectal adenocarcinoma cells.
-
Materials:
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
TNF-α (Tumor Necrosis Factor-alpha).
-
Smac mimetic (e.g., Birinapant, Compound A).
-
This compound, dissolved in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin).
-
96-well cell culture plates.
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase (e.g., 1x10⁴ cells/well) and allow them to adhere overnight.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO). Incubate for 1-2 hours.
-
Necroptosis Induction: Add the necroptosis-inducing cocktail to the wells. A common combination, known as TSQ, is TNF-α (e.g., 1 ng/mL), a Smac mimetic (e.g., 500 nM), and a pan-caspase inhibitor (e.g., 10-20 µM).[7] The caspase inhibitor is crucial to prevent apoptosis and channel the death signal through the necroptotic pathway.
-
Incubation: Incubate the plate for a predetermined time, typically 12-24 hours, which should be optimized for the specific cell line.
-
Viability Measurement: Equilibrate the plate to room temperature. Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis: Normalize the viability data to the untreated control (100% viability) and the TSQ-only treated cells (0% viability). Plot the percentage of cell rescue against the log concentration of this compound and fit a dose-response curve to calculate the IC₅₀ value.
References
- 1. Molecular Insights into the Mechanism of Necroptosis: The Necrosome as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The potential role of necroptosis in clinical diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Necroptosis: Mechanisms and Relevance to Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Inhibitors of Necroptosis: Current Status and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biocompare.com [biocompare.com]
- 9. selleckchem.com [selleckchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. The death-inducing activity of RIPK1 is regulated by the pH environment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medkoo.com [medkoo.com]
- 15. researchgate.net [researchgate.net]
- 16. Necroptosis Assay [bio-protocol.org]
- 17. bioradiations.com [bioradiations.com]
The Dual Inhibitory Role of GW806742X in the RIPK1/RIPK3/MLKL-Mediated Necroptosis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Necroptosis, a form of regulated necrosis, is a critical pathway in various physiological and pathological processes, including inflammation and host defense. The core signaling cascade involves Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and their substrate, the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL). GW806742X has emerged as a chemical probe in the study of this pathway. Initially identified as a potent inhibitor of MLKL, subsequent research has revealed a more complex interaction, with evidence suggesting off-target effects on RIPK1. This technical guide provides an in-depth analysis of this compound's role in the RIPK1/RIPK3/MLKL pathway, consolidating quantitative data, detailing experimental protocols, and visualizing the associated molecular interactions and workflows.
Introduction to the RIPK1/RIPK3/MLKL Pathway
Necroptosis is a lytic, pro-inflammatory form of programmed cell death. The most well-characterized pathway is initiated by tumor necrosis factor (TNF) signaling. Upon TNF-α binding to its receptor, TNFR1, a signaling cascade is initiated that can lead to cell survival, apoptosis, or necroptosis. In the context of necroptosis, and when caspase-8 is inhibited, RIPK1 and RIPK3 are recruited to form a multi-protein complex called the necrosome. Within this complex, RIPK1 and RIPK3 undergo autophosphorylation and cross-phosphorylation, leading to the activation of RIPK3. Activated RIPK3 then phosphorylates MLKL. This phosphorylation event induces a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane. At the membrane, MLKL oligomers disrupt membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs), which further propagate inflammation.
This compound: A Dual Inhibitor of MLKL and RIPK1
This compound was initially reported as a potent, ATP-mimetic inhibitor of MLKL. It was shown to bind to the pseudokinase domain of MLKL, thereby retarding its membrane translocation and inhibiting necroptosis.[1][2][3] However, further studies have indicated that this compound exhibits polypharmacology, with notable off-target effects on RIPK1.[4] Some research suggests that the anti-necroptotic activity of this compound may be, at least in part, attributable to its non-specific binding to and inhibition of RIPK1.[4][5] This dual inhibitory activity is a critical consideration for researchers using this compound as a chemical probe to dissect the necroptosis pathway.
Mechanism of Action
-
On MLKL: this compound is an ATP-competitive inhibitor that binds to the nucleotide-binding site within the pseudokinase domain of MLKL.[2] This binding is proposed to prevent the conformational changes required for MLKL oligomerization and subsequent translocation to the plasma membrane, which are essential steps for the execution of necroptosis.[2][3]
-
On RIPK1: Evidence suggests that this compound can also inhibit the kinase activity of RIPK1.[4][5] As RIPK1 kinase activity is crucial for the activation of RIPK3 and the formation of the functional necrosome, inhibition of RIPK1 by this compound would block necroptosis at an earlier stage in the pathway.
Quantitative Data for this compound
The following tables summarize the available quantitative data for the interaction of this compound with key components of the necroptosis pathway. It is important to note the variability in reported values across different studies, which may be due to different experimental conditions and assay formats.
| Target | Parameter | Value | Cell Line/System | Reference |
| MLKL | Kd | 9.3 µM | In vitro binding assay | [1][2][3] |
| RIPK1 | Kd | 370 nM | ATP-competitive probe displacement assay | [5] |
| MLKL | Kd | 116 nM | ATP-competitive probe displacement assay | [5] |
| VEGFR2 | IC50 | 2 nM | In vitro kinase assay | [1][2] |
| Assay | Parameter | Value | Cell Line/System | Stimulus | Reference |
| Necroptosis Inhibition | IC50 | < 50 nM | Wild-type Mouse Dermal Fibroblasts (MDFs) | 1 ng/mL TNF, 500 nM Smac mimetic, 10 µM Q-VD-OPh (TSQ) | [2] |
| Necroptosis Inhibition | EC50 | 1.85 µM | FADD-deficient Jurkat cells | TNF | [4] |
| VEGF-induced Proliferation | IC50 | 5 nM | Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in the RIPK1/RIPK3/MLKL pathway.
Necroptosis Induction and Inhibition Assay in Cell Culture
This protocol describes the induction of necroptosis in a cellular context and its inhibition by this compound.
Materials:
-
Cell line susceptible to necroptosis (e.g., mouse dermal fibroblasts (MDFs), HT-29, L929)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Smac mimetic (e.g., Birinapant, Compound A)
-
Pan-caspase inhibitor (e.g., Q-VD-OPh, z-VAD-fmk)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, Sytox Green, Propidium Iodide)
-
Plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for optimal growth and response to treatment. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the desired concentrations of this compound. Incubate for 1-2 hours.
-
Necroptosis Induction: Prepare a solution containing the necroptosis-inducing agents. A common combination is TNF-α (1-100 ng/mL), a Smac mimetic (100-500 nM), and a pan-caspase inhibitor (10-20 µM).
-
Treatment: Add the necroptosis-inducing cocktail to the wells containing the cells and this compound. Include appropriate controls (e.g., untreated cells, cells treated with necroptosis inducers only).
-
Incubation: Incubate the plate for a time course determined by the specific cell line and experimental goals (typically 6-24 hours).
-
Cell Viability Measurement:
-
Luminescence-based (e.g., CellTiter-Glo®): Follow the manufacturer's instructions to measure ATP levels as an indicator of cell viability.
-
Fluorescence-based (e.g., Sytox Green, Propidium Iodide): Add the fluorescent dye to the wells and measure the fluorescence using a plate reader or flow cytometer. These dyes are membrane-impermeable and only enter cells with compromised membrane integrity, a hallmark of necroptosis.
-
-
Data Analysis: Normalize the viability data to the untreated control and plot the results as a dose-response curve to determine the IC50 or EC50 of this compound.
In Vitro Kinase Binding/Inhibition Assay (ATP-Competitive Format)
This protocol outlines a general method for assessing the direct binding and inhibition of this compound against purified RIPK1 or the MLKL pseudokinase domain in an ATP-competitive format.
Materials:
-
Purified recombinant RIPK1 kinase domain or MLKL pseudokinase domain
-
Kinase buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA)
-
ATP
-
This compound
-
A detection system to measure kinase activity or binding. This can be:
-
Radiolabeled ATP ([γ-33P]-ATP): For measuring substrate phosphorylation.
-
Fluorescence-based probe: An ATP-competitive fluorescent probe that is displaced by the inhibitor.
-
Antibody-based detection: An antibody that recognizes the phosphorylated substrate.
-
Procedure:
-
Reaction Setup: In a microplate, combine the purified kinase, kinase buffer, and serial dilutions of this compound.
-
Pre-incubation: Incubate the mixture for a short period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP (and substrate, if measuring phosphorylation). If using a competition binding assay with a fluorescent probe, the probe is added with the inhibitor before the kinase.
-
Incubation: Incubate the reaction at 30°C or 37°C for a defined period (e.g., 30-60 minutes).
-
Detection:
-
Radiolabel Assay: Stop the reaction and spot the mixture onto a filter membrane. Wash the membrane to remove unincorporated [γ-33P]-ATP and measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Fluorescence Assay: Measure the change in fluorescence polarization or intensity using a plate reader.
-
Antibody-based Assay: Stop the reaction and use an ELISA-based format with a phospho-specific antibody to detect the phosphorylated substrate.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and plot the data to determine the IC50 or Kd value.
MLKL Membrane Translocation Assay
This protocol describes a method to assess the effect of this compound on the translocation of MLKL from the cytosol to the membrane fraction upon necroptosis induction.
Materials:
-
Cell line (e.g., HT-29)
-
Necroptosis-inducing agents (as in 4.1)
-
This compound
-
Cell lysis buffer (hypotonic buffer)
-
Ultracentrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibodies: anti-MLKL, anti-phospho-MLKL, and antibodies for cytosolic (e.g., GAPDH) and membrane (e.g., Na+/K+ ATPase) markers.
Procedure:
-
Cell Treatment: Treat cells with necroptosis inducers in the presence or absence of this compound as described in the necroptosis assay protocol.
-
Cell Lysis: Harvest the cells and resuspend them in a hypotonic lysis buffer. Lyse the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.
-
Fractionation:
-
Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet nuclei and intact cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to separate the cytosolic fraction (supernatant) from the membrane fraction (pellet).
-
-
Sample Preparation: Carefully collect the supernatant (cytosolic fraction). Resuspend the pellet (membrane fraction) in a lysis buffer containing detergent.
-
Western Blotting:
-
Determine the protein concentration of both fractions.
-
Load equal amounts of protein from the cytosolic and membrane fractions onto an SDS-PAGE gel.
-
Perform Western blotting using antibodies against MLKL and phospho-MLKL.
-
Probe the blots with antibodies for cytosolic and membrane markers to confirm the purity of the fractions.
-
-
Analysis: Analyze the Western blot results to determine the relative abundance of MLKL and phospho-MLKL in the cytosolic and membrane fractions under different treatment conditions. A decrease in MLKL in the membrane fraction in the presence of this compound indicates inhibition of translocation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of a compound in a cellular environment. This protocol provides a general workflow for performing CETSA to assess the binding of this compound to RIPK1 and MLKL.
Materials:
-
Cell line expressing the target proteins (RIPK1 and MLKL)
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Protease and phosphatase inhibitor cocktails
-
Thermal cycler
-
Reagents for cell lysis (e.g., freeze-thaw cycles, sonication)
-
SDS-PAGE and Western blotting reagents
-
Antibodies: anti-RIPK1 and anti-MLKL
Procedure:
-
Cell Treatment: Treat cultured cells with either vehicle (e.g., DMSO) or this compound at a desired concentration for a specific duration (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures using a thermal cycler for a short duration (e.g., 3 minutes). A typical temperature range would be from 37°C to 70°C.
-
Cell Lysis: Lyse the cells by repeated freeze-thaw cycles or another appropriate method to release the soluble proteins.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Sample Preparation: Collect the supernatant, which contains the soluble proteins.
-
Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using antibodies against RIPK1 and MLKL.
-
Data Analysis: Quantify the band intensities for RIPK1 and MLKL at each temperature for both vehicle- and this compound-treated samples. Plot the band intensity versus temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the target protein.
Visualizations: Signaling Pathways and Experimental Workflows
RIPK1/RIPK3/MLKL Signaling Pathway and Inhibition by this compound
Caption: The RIPK1/RIPK3/MLKL necroptosis pathway and points of inhibition by this compound.
Experimental Workflow for Necroptosis Inhibition Assay
Caption: Workflow for assessing the inhibition of necroptosis by this compound.
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for determining target engagement of this compound using CETSA.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Identification of MLKL membrane translocation as a checkpoint in necroptotic cell death using Monobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the pseudokinase MLKL unleashes the four-helix bundle domain to induce membrane localization and necroptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
GW806742X: A Technical Guide to its Application as a Chemical Probe for Necroptosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of GW806742X, a potent small molecule inhibitor used to investigate the cellular process of necroptosis. We will cover its mechanism of action, key quantitative data, detailed experimental protocols for its use and validation, and visualizations of the relevant biological pathways and experimental workflows.
Introduction: Necroptosis and the Role of Chemical Probes
Necroptosis is a regulated form of necrotic cell death that plays a crucial role in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration[1][2][3]. Unlike apoptosis, necroptosis is a caspase-independent pathway. It is primarily mediated by a signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and the pseudokinase Mixed Lineage Kinase Domain-Like protein (MLKL)[2][4][5][6]. Upon activation, typically triggered by stimuli like Tumor Necrosis Factor (TNF), RIPK1 and RIPK3 form a complex called the necrosome[4][7]. This leads to the phosphorylation and activation of MLKL[6][8]. Activated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis[6][8].
Chemical probes are essential tools for dissecting such complex biological pathways. A well-validated chemical probe allows for the acute, reversible inhibition of a specific protein target, enabling researchers to study its function in cellular and in vivo models[9][10][11]. This compound has emerged as a valuable probe for studying the terminal stages of necroptosis by targeting its executioner protein, MLKL.
This compound: Mechanism of Action
This compound is a potent, ATP-mimetic small molecule that functions as an inhibitor of MLKL[8][12][13]. Its primary mechanism of action involves binding to the nucleotide-binding site within the pseudokinase domain of MLKL[8][12]. This interaction prevents the conformational changes required for MLKL to execute its function. Specifically, this compound retards the membrane translocation of MLKL, which is the final, critical step for inducing necroptotic cell death[12][13][14][15].
It is important to note that while this compound is a potent inhibitor of MLKL-mediated necroptosis, it also exhibits significant activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a receptor tyrosine kinase involved in angiogenesis[12][15][16]. This off-target activity must be considered when designing experiments and interpreting results.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters for this compound based on published literature.
| Parameter | Target | Value | Cell/Assay System | Notes | Source |
| Binding Affinity (Kd) | MLKL (pseudokinase domain) | 9.3 µM | Thermal Shift Assay | Binds in an ATP/ADP dependent manner. | [12][13][15][16][17] |
| IC50 | Necroptosis Inhibition | < 50 nM | Mouse Dermal Fibroblasts (MDFs) | Stimulated with TNF (1 ng/mL), Smac mimetic, and Q-VD-OPh (TSQ). | [8] |
| IC50 | VEGFR2 Inhibition | 2 nM | Kinase Assay | Potent off-target activity. | [8][12][15][16] |
| IC50 | VEGF-induced Proliferation | 5 nM | Human Umbilical Vein Endothelial Cells (HUVECs) | Demonstrates cellular activity against its off-target. | [8][12][15] |
Key Experimental Protocols
Detailed methodologies are crucial for the successful application and validation of a chemical probe. Below are protocols for key experiments involving this compound.
This assay is used to determine the potency of this compound in preventing necroptosis in a cellular context.
-
Cell Lines: Mouse Dermal Fibroblasts (MDFs), human colon adenocarcinoma HT-29, or murine microglia BV2 cells are commonly used models.
-
Reagents:
-
Cell culture medium (e.g., DMEM or RPMI) with 10% FBS.
-
Smac mimetic (e.g., Compound A, BV6 at 250-500 nM).[12][15][18]
-
Pan-caspase inhibitor (e.g., Q-VD-OPh or z-VAD-FMK at 10-20 µM).[12][15][18]
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Cell viability reagent (e.g., CellTiter-Glo®, LDH Cytotoxicity Assay Kit, or Propidium Iodide).
-
-
Procedure:
-
Seed cells in a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. Pre-treat the cells with the desired concentrations of this compound for 30-60 minutes.
-
Induce necroptosis by adding a cocktail of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (often abbreviated as "TSQ" or "TSZ").
-
Incubate the plates for a predetermined time (e.g., 8-24 hours), which should be optimized for the specific cell line.
-
Measure cell viability using a chosen method. For example, with a luminescent ATP assay (CellTiter-Glo), add the reagent and measure luminescence on a plate reader. Alternatively, measure lactate dehydrogenase (LDH) release into the supernatant.[18]
-
Normalize the data to untreated controls (100% viability) and fully necroptotic controls (0% viability). Plot the results as a dose-response curve to calculate the IC50 value.
-
This assay helps determine if this compound acts downstream of MLKL phosphorylation, a key activation step.
-
Reagents:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-MLKL (Ser358 for human, Ser345 for mouse), anti-total-MLKL, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Plate and treat cells with necroptotic stimuli and this compound as described in the viability assay (Section 4.1).
-
After an appropriate incubation time (e.g., 2-6 hours), wash the cells with ice-cold PBS and lyse them.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-MLKL antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, apply the chemiluminescent substrate, and visualize the bands using an imaging system.
-
Strip the membrane and re-probe for total MLKL and the loading control to ensure equal protein loading. A lack of change in p-MLKL levels in the presence of this compound would support its mechanism as an inhibitor of a downstream event.
-
This biochemical assay can be used to confirm that this compound does not directly inhibit RIPK1, helping to validate its selectivity for the MLKL step of the pathway.
-
Reagents:
-
Procedure:
-
Prepare a reaction mixture containing RIPK1 enzyme, kinase buffer, and the MBP substrate in a microfuge tube or 96-well plate.
-
Add this compound or a known RIPK1 inhibitor (like Necrostatin-1) as a control at various concentrations.
-
Initiate the kinase reaction by adding the [γ-³³P]-ATP/Mg²⁺ mix.
-
Incubate the reaction at room temperature or 30°C for a defined period (e.g., 60-120 minutes).[20]
-
Stop the reaction by adding phosphoric acid.[20]
-
Spot an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Dry the paper and measure the incorporated radioactivity using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.
-
Alternative (Non-Radioactive) Method: Use a commercial kit like the Transcreener® ADP² Assay, which measures the production of ADP, the byproduct of the kinase reaction, using a fluorescence-based readout.[21]
-
Mandatory Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
Caption: The necroptosis signaling pathway initiated by TNFα binding to TNFR1. This compound inhibits the final execution step by preventing the membrane translocation of phosphorylated MLKL.
Caption: A logical workflow for the identification and validation of this compound as a chemical probe for necroptosis, from initial screening to selectivity profiling.
Conclusion and Best Practices
This compound is a potent and valuable chemical probe for interrogating the role of MLKL in necroptosis. Its ability to block the terminal step of the pathway makes it particularly useful for studying the events downstream of necrosome formation.
-
Use the lowest effective concentration of this compound.
-
Employ multiple, mechanistically distinct inhibitors (e.g., Necrostatin-1 for RIPK1) to confirm that the observed phenotype is specific to necroptosis inhibition.
-
Validate findings using genetic approaches, such as siRNA/shRNA knockdown or CRISPR/Cas9 knockout of MLKL, where feasible[17].
-
Include appropriate controls to account for potential off-target effects, especially in studies related to angiogenesis or vascular biology.
By following these best practices, this compound can be a powerful tool in the arsenal of researchers dedicated to unraveling the complexities of necroptotic cell death.
References
- 1. The potential role of necroptosis in clinical diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Necroptosis: Mechanisms and Relevance to Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Insights into the Mechanism of Necroptosis: The Necrosome as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Item - Validation and invalidation of chemical probes for the human N-myristoyltransferases. - The Francis Crick Institute - Figshare [crick.figshare.com]
- 10. Validating Small Molecule Chemical Probes for Biological Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. apexbt.com [apexbt.com]
- 15. glpbio.com [glpbio.com]
- 16. biocompare.com [biocompare.com]
- 17. Targeting necroptosis in anticancer therapy: mechanisms and modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Frontiers | From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors [frontiersin.org]
- 21. bellbrooklabs.com [bellbrooklabs.com]
In-depth Technical Guide: Initial Characterization of GW806742X in Cell-Free Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial cell-free characterization of GW806742X, a potent dual inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The data and protocols summarized herein are compiled from foundational studies that first elucidated the biochemical activity of this compound.
Executive Summary
This compound is an ATP-mimetic small molecule that has demonstrated significant inhibitory activity against both the pseudokinase MLKL, a key effector in the necroptosis pathway, and the tyrosine kinase VEGFR2, a critical mediator of angiogenesis. In cell-free assays, this compound binds to the nucleotide-binding site of the MLKL pseudokinase domain and potently inhibits VEGFR2 kinase activity. This dual activity suggests its potential as a pharmacological tool to investigate the roles of necroptosis and angiogenesis in various pathological conditions.
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial cell-free characterization of this compound.
Table 1: Binding Affinity of this compound for MLKL
| Target | Assay Type | Parameter | Value | Reference |
| MLKL (pseudokinase domain) | Thermal Shift Assay | Kd | 9.3 µM | [1][2] |
Table 2: Inhibitory Activity of this compound against VEGFR2
| Target | Assay Type | Parameter | Value | Reference |
| VEGFR2 | Kinase Activity Assay | IC50 | 2 nM | [1] |
Experimental Protocols
Detailed methodologies for the key cell-free experiments are provided below. These protocols are based on the original research characterizing this compound.
MLKL Binding Assay: Thermal Shift Assay
Principle:
A thermal shift assay, also known as differential scanning fluorimetry (DSF), is used to determine the binding affinity of a ligand to a protein. The assay measures the change in the thermal denaturation temperature (Tm) of a protein in the presence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its Tm. The magnitude of this shift can be used to calculate the dissociation constant (Kd).
Experimental Workflow:
Caption: Workflow for the MLKL Thermal Shift Assay.
Materials:
-
Purified recombinant MLKL pseudokinase domain
-
This compound
-
SYPRO Orange dye (5000x stock in DMSO)
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl
-
96-well PCR plates
-
Real-time PCR instrument with a thermal melting curve program
Procedure:
-
Prepare Reagents:
-
Dilute the purified MLKL pseudokinase domain to a final concentration of 2 µM in the assay buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute into the assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Dilute the SYPRO Orange dye stock to a 5x working concentration in the assay buffer.
-
-
Assay Plate Setup:
-
In a 96-well PCR plate, add 10 µL of the 2 µM MLKL protein solution to each well.
-
Add 10 µL of the different concentrations of this compound solution to the respective wells. For the no-ligand control, add 10 µL of assay buffer with the same final DMSO concentration.
-
Add 5 µL of the 5x SYPRO Orange dye solution to each well.
-
The final volume in each well should be 25 µL.
-
-
Thermal Denaturation and Data Collection:
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to increase the temperature from 25 °C to 95 °C at a rate of 1 °C/minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is determined by fitting the data to a Boltzmann equation, representing the midpoint of the protein unfolding transition.
-
The dissociation constant (Kd) is calculated by fitting the change in Tm as a function of the ligand concentration to the following equation:
ΔTm = (ΔTm,max * [L]) / (Kd + [L])
where ΔTm is the change in melting temperature, ΔTm,max is the maximum change in melting temperature at saturating ligand concentration, and [L] is the ligand concentration.
-
VEGFR2 Kinase Activity Assay
Principle:
The kinase activity of VEGFR2 is measured by quantifying the amount of ATP consumed during the phosphorylation of a substrate. The ADP-Glo™ Kinase Assay is a common method used for this purpose. It is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Experimental Workflow:
Caption: Workflow for the VEGFR2 Kinase Activity Assay.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
This compound
-
Poly(Glu, Tyr) 4:1 as a generic tyrosine kinase substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Dilute the VEGFR2 kinase to the desired concentration in Kinase Buffer.
-
Prepare a serial dilution of this compound in DMSO, and then dilute into Kinase Buffer. The final DMSO concentration should be consistent across all wells.
-
Prepare a solution of the substrate and ATP in Kinase Buffer. The final concentration of ATP should be at or near its Km for VEGFR2.
-
-
Kinase Reaction:
-
In a white, opaque 96-well plate, add 5 µL of the diluted VEGFR2 kinase solution to each well.
-
Add 2.5 µL of the different concentrations of this compound solution to the respective wells. For the no-inhibitor control, add 2.5 µL of Kinase Buffer with the same final DMSO concentration.
-
Initiate the kinase reaction by adding 2.5 µL of the substrate and ATP solution to each well.
-
Incubate the plate at 30 °C for 60 minutes.
-
-
ADP Detection:
-
After the incubation, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Measurement and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
The inhibitory activity of this compound is determined by plotting the luminescence signal against the logarithm of the inhibitor concentration.
-
The IC50 value, the concentration of inhibitor that reduces the enzyme activity by 50%, is calculated by fitting the data to a four-parameter logistic equation.
-
Signaling Pathway Diagrams
Necroptosis Signaling Pathway and Inhibition by this compound
Caption: Inhibition of MLKL by this compound in the necroptosis pathway.
VEGFR2 Signaling Pathway and Inhibition by this compound
Caption: Inhibition of VEGFR2 kinase activity by this compound.
Conclusion
The initial cell-free characterization of this compound has established it as a dual inhibitor of MLKL and VEGFR2. The provided data and protocols offer a foundational understanding of its biochemical properties and serve as a basis for further investigation into its cellular and in vivo effects. The unique dual-targeting nature of this compound makes it a valuable tool for dissecting the intricate roles of necroptosis and angiogenesis in health and disease.
References
Methodological & Application
Application Notes and Protocols for In Vitro Necroptosis Inhibition by GW806742X
Audience: Researchers, scientists, and drug development professionals.
Introduction
Necroptosis is a form of regulated necrotic cell death that plays a crucial role in various physiological and pathological processes, including inflammation, neurodegenerative diseases, and cancer.[1] Unlike apoptosis, necroptosis is a caspase-independent pathway, making it a significant area of research, especially in the context of apoptosis-resistant cancers. The core signaling pathway involves the activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, which leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like protein (MLKL).[1] Activated MLKL translocates to the plasma membrane, leading to its disruption and subsequent cell death.
GW806742X is a potent and specific small molecule inhibitor of MLKL.[2][3] It functions as an ATP mimetic, binding to the pseudokinase domain of MLKL.[2] This binding event interferes with the conformational changes required for MLKL activation and subsequent membrane translocation, thereby inhibiting the execution of necroptosis.[2][3] It is crucial to note that this compound is an inhibitor of necroptosis, not an inducer. These application notes provide protocols for inducing necroptosis in vitro and utilizing this compound to study its inhibitory effects.
Data Presentation
Quantitative Data for this compound and Necroptosis Induction Reagents
The following tables summarize key quantitative data for this compound and the reagents commonly used to induce necroptosis.
| Compound | Target | Binding Affinity (Kd) | IC50 | Cell Line | Notes |
| This compound | MLKL | 9.3 µM[3][4] | < 50 nM | Murine Dermal Fibroblasts (MDFs) | Rescues 50% of wild-type MDFs from TSQ-induced necroptosis.[4] |
| This compound | VEGFR2 | Not Applicable | 2 nM[4] | Not Applicable | Off-target activity. |
| Necroptosis Inducer | Typical Concentration Range | Cell Line Examples |
| TNF-α (human) | 10 - 100 ng/mL[2][5] | HT-29, U937, L929, THP-1 |
| Smac Mimetic (e.g., Birinapant, SM-164) | 10 nM - 1 µM[5] | HT-29, U937, L929, THP-1 |
| Pan-caspase inhibitor (e.g., z-VAD-FMK) | 20 - 100 µM[6] | HT-29, U937, L929, THP-1 |
Mandatory Visualizations
Necroptosis Signaling Pathway and Inhibition by this compound
Caption: Necroptosis pathway showing MLKL inhibition by this compound.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for testing this compound's necroptosis inhibition.
Experimental Protocols
Protocol 1: In Vitro Necroptosis Induction and Inhibition by this compound
This protocol describes the induction of necroptosis in a cell line susceptible to this form of cell death (e.g., HT-29, L929, U937, THP-1) and the use of this compound to inhibit this process.
Materials:
-
Cell line of interest (e.g., HT-29)
-
Complete cell culture medium
-
96-well and 6-well tissue culture plates
-
Recombinant human TNF-α
-
Smac mimetic (e.g., Birinapant or SM-164)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
For cell viability assays, seed cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells per well in 100 µL of complete culture medium.[7]
-
For western blot analysis, seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of treatment.
-
Incubate the plates overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Inhibitor Pre-treatment:
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test for IC50 determination is 0.1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle.
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
-
Necroptosis Induction:
-
Prepare a stock solution of the necroptosis-inducing cocktail. For HT-29 cells, a common combination is 20 ng/mL TNF-α, 1 µM Smac mimetic, and 20 µM z-VAD-FMK.[7] For other cell lines, these concentrations may need to be optimized.
-
Add the necroptosis-inducing cocktail to the wells already containing the inhibitor or vehicle.
-
Include control wells with:
-
Untreated cells (medium only)
-
Cells with vehicle and necroptosis inducers
-
Cells with the highest concentration of this compound alone (to check for toxicity of the inhibitor)
-
-
-
Incubation:
-
Incubate the plates for a predetermined time course (e.g., 4, 8, 12, or 24 hours) at 37°C with 5% CO2. The optimal incubation time will vary depending on the cell line and should be determined empirically.
-
-
Endpoint Analysis:
-
Proceed to endpoint analysis using one or more of the protocols described below (Protocol 2 for Cell Viability, Protocol 3 for Western Blot).
-
Protocol 2: Assessment of Cell Viability by Lactate Dehydrogenase (LDH) Release Assay
This assay quantifies the release of the cytosolic enzyme LDH into the culture medium, which is an indicator of plasma membrane damage.[7][8][9]
Materials:
-
Treated cell culture plates (from Protocol 1)
-
Commercially available LDH cytotoxicity assay kit
-
96-well assay plate
-
Microplate reader
Procedure:
-
Prepare Controls:
-
Maximum LDH Release Control: In separate wells of the cell culture plate, add the lysis solution provided in the LDH assay kit to untreated cells 45 minutes before the end of the incubation period.[10]
-
Spontaneous LDH Release Control: Use untreated cells.
-
Background Control: Use cell-free culture medium.
-
-
Sample Collection:
-
Centrifuge the 96-well cell culture plate at 600 x g for 10 minutes.[10]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well assay plate.
-
-
LDH Reaction:
-
Measurement:
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
-
Protocol 3: Western Blot Analysis of Phosphorylated MLKL (p-MLKL)
This protocol is used to detect the phosphorylation of MLKL, a key biochemical marker of necroptosis activation.
Materials:
-
Treated cell culture plates (from Protocol 1)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-MLKL (e.g., anti-p-MLKL Ser358) and anti-total-MLKL
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Place the 6-well plate on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Add 2x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.[11]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to standard procedures.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary anti-p-MLKL antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing (Optional):
-
The membrane can be stripped and reprobed with antibodies against total MLKL and a loading control to ensure equal protein loading.
-
References
- 1. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Key necroptotic proteins are required for Smac mimetic-mediated sensitization of cholangiocarcinoma cells to TNF-α and chemotherapeutic gemcitabine-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. z-VAD-fmk augmentation of TNF alpha-stimulated neutrophil apoptosis is compound specific and does not involve the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity/necrosis (LDH) assessment [bio-protocol.org]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. tiarisbiosciences.com [tiarisbiosciences.com]
- 11. Cytotoxicity Based Lactate Dehydrogenase Assay [bio-protocol.org]
Application Notes and Protocols: Western Blot Analysis of Phosphorylated MLKL (pMLKL) Following GW806742X Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrosis, a programmed cell death pathway independent of caspases, which is implicated in various physiological and pathological processes, including inflammation, neurodegenerative diseases, and cancer.[1][2] The execution of necroptosis is mediated by a signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and the mixed lineage kinase domain-like protein (MLKL).[1][3] Upon activation of the necroptotic pathway, RIPK3 phosphorylates MLKL, leading to its oligomerization and translocation to the plasma membrane, ultimately causing membrane rupture and cell death.[1][4][5]
The phosphorylated form of MLKL (pMLKL) is a key biomarker for necroptosis.[6][7] GW806742X is a potent and selective small molecule inhibitor of MLKL.[8][9][10] It acts as an ATP mimetic, binding to the nucleotide-binding site within the pseudokinase domain of MLKL, thereby preventing its activation and subsequent necroptotic cell death.[8][11] This document provides detailed protocols for treating cells with this compound and performing Western blot analysis to detect changes in pMLKL levels, a crucial experiment for studying necroptosis and the efficacy of its inhibitors.
Signaling Pathway of Necroptosis and Inhibition by this compound
The diagram below illustrates the core necroptosis signaling pathway and the mechanism of action for the MLKL inhibitor, this compound.
Caption: Necroptosis signaling pathway and this compound inhibition.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound based on available literature.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (Necroptosis) | < 50 nM | Wild-type mouse dermal fibroblasts (MDFs) | [8] |
| IC₅₀ (VEGF-induced proliferation) | 5 nM | Human Umbilical Vein Endothelial Cells (HUVECs) | [8] |
| Binding Affinity (Kd) | 9.3 µM | MLKL pseudokinase domain | [8][9] |
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol describes the general procedure for treating adherent cells with a necroptosis-inducing stimulus in the presence or absence of this compound.
Materials:
-
Cell line susceptible to necroptosis (e.g., HT-29, L929, U937)
-
Complete cell culture medium
-
Necroptosis-inducing agents (e.g., TNFα, Smac mimetic, and a pan-caspase inhibitor like z-VAD-fmk)
-
This compound (dissolved in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well cell culture plates
-
Standard cell culture incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cells in culture plates at a density that will result in 70-80% confluency at the time of treatment. Allow the cells to adhere and grow overnight.
-
Inhibitor Pre-treatment: Prepare working solutions of this compound in complete culture medium at the desired concentrations (e.g., a dose-response range from 10 nM to 1 µM). Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for 1-2 hours to allow for inhibitor uptake.
-
Necroptosis Induction: Prepare a stock solution of the necroptosis-inducing cocktail (e.g., TNFα, Smac mimetic, z-VAD-fmk) in complete culture medium.
-
Add the necroptosis-inducing cocktail to the wells already containing this compound or vehicle control.
-
Incubation: Incubate the cells for the desired time period to allow for the induction of necroptosis (typically 2-6 hours, but this may need to be optimized for your specific cell line and stimulus).
-
Cell Lysis: After the incubation period, proceed immediately to cell lysis for Western blot analysis.
Western Blot Analysis of pMLKL
This protocol outlines the steps for detecting pMLKL by Western blotting.
Materials:
-
RIPA buffer or other suitable lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-MLKL (e.g., targeting Ser358 for human or Ser345 for mouse)
-
Rabbit or mouse anti-total MLKL
-
Loading control antibody (e.g., anti-β-actin, anti-GAPDH, or anti-vinculin)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pMLKL (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total MLKL and a loading control to ensure equal protein loading.
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental workflow for analyzing the effect of this compound on pMLKL levels.
Caption: Experimental workflow for pMLKL Western blot analysis.
Interpretation of Results
A successful experiment will show a significant increase in the pMLKL signal in cells treated with the necroptosis-inducing stimulus and the vehicle control. In contrast, cells pre-treated with effective concentrations of this compound should exhibit a dose-dependent reduction in the pMLKL signal. The levels of total MLKL and the loading control should remain relatively constant across all treatment groups. This outcome would confirm the induction of necroptosis and demonstrate the inhibitory effect of this compound on MLKL phosphorylation.
References
- 1. Necroptosis: MLKL Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The potential role of necroptosis in clinical diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Phosphorylated MLKL causes plasma membrane rupture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. MLKL: Functions beyond serving as the Executioner of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunofluorescence Staining for MLKL Translocation with GW806742X
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrotic cell death that plays a critical role in various physiological and pathological processes, including inflammation and host defense. A key event in the execution of necroptosis is the translocation of the mixed lineage kinase domain-like (MLKL) protein from the cytoplasm to the plasma membrane. This process is initiated by the phosphorylation of MLKL by receptor-interacting protein kinase 3 (RIPK3), leading to MLKL oligomerization and subsequent membrane disruption.[1][2] Visualizing and quantifying the subcellular localization of MLKL is therefore a crucial method for studying necroptosis.
GW806742X is a potent and specific inhibitor of MLKL.[3] It acts as an ATP mimetic, binding to the nucleotide-binding site within the pseudokinase domain of MLKL with a Kd of 9.3 μM.[3][4] This binding prevents the conformational changes required for MLKL's activation and subsequent translocation to the plasma membrane, thereby inhibiting necroptotic cell death.[3][4][5]
These application notes provide a detailed protocol for immunofluorescence staining of MLKL to monitor its translocation during necroptosis and to assess the inhibitory effect of this compound.
Signaling Pathway of Necroptosis and MLKL Translocation
Upon induction of necroptosis (e.g., by TNF-α in the presence of a Smac mimetic and a caspase inhibitor), RIPK1 and RIPK3 are activated and form a complex known as the necrosome.[6] RIPK3 then phosphorylates MLKL.[7] This phosphorylation event triggers a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane, where it disrupts membrane integrity, leading to cell death.[8] this compound intervenes by binding to the pseudokinase domain of MLKL, preventing the conformational changes necessary for its translocation and execution of cell death.[4][5]
Caption: Necroptosis signaling pathway and the point of inhibition by this compound.
Experimental Protocols
Protocol 1: Induction of Necroptosis and Inhibition with this compound in HT-29 Cells
This protocol describes the induction of necroptosis in the human colon adenocarcinoma cell line HT-29 and the use of this compound as an inhibitor.
Materials:
-
HT-29 cells
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
TNF-α (Tumor Necrosis Factor-alpha), human
-
Smac mimetic (e.g., BV6)
-
z-VAD-FMK (pan-caspase inhibitor)
-
This compound
-
DMSO (vehicle control)
-
24-well plates with sterile glass coverslips
Procedure:
-
Seed HT-29 cells onto sterile glass coverslips in 24-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Allow cells to adhere and grow for 24-48 hours in a 37°C, 5% CO2 incubator.
-
Prepare the following treatment groups:
-
Vehicle Control (DMSO)
-
Necroptosis Induction (TNF-α + Smac mimetic + z-VAD-FMK)
-
Inhibitor Treatment (this compound + Necroptosis Induction)
-
-
For the inhibitor treatment group, pre-incubate the cells with the desired concentration of this compound (e.g., 1-10 µM) for 1-2 hours.
-
To induce necroptosis, treat the cells with a combination of TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM).
-
Incubate the cells for the desired time period (e.g., 4-8 hours) to allow for MLKL translocation.
-
Proceed to the immunofluorescence staining protocol.
Protocol 2: Immunofluorescence Staining of MLKL Translocation
This protocol provides a detailed method for the immunofluorescent detection of endogenous MLKL in adherent cells like HT-29.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
Permeabilization Buffer (e.g., 1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary Antibody: Anti-MLKL antibody (validated for immunofluorescence). A phospho-specific MLKL antibody (e.g., anti-phospho-MLKL Ser358) can also be used to specifically detect activated MLKL.[7]
-
Secondary Antibody: Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 or 594)
-
Nuclear Counterstain (e.g., DAPI)
-
Mounting Medium
Procedure:
-
After treatment, gently wash the cells on coverslips three times with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 1% Triton X-100 in PBS for 10 minutes at room temperature.[9]
-
Wash the cells three times with PBS for 5 minutes each.
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-MLKL antibody, diluted in Blocking Buffer, overnight at 4°C in a humidified chamber.
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Incubate the cells with the fluorophore-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS containing 0.1% Tween-20 for 5 minutes each.
-
Counterstain the nuclei with DAPI for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Image the slides using a fluorescence or confocal microscope.
Experimental Workflow
Caption: A streamlined workflow for the immunofluorescence analysis of MLKL translocation.
Data Presentation and Analysis
Qualitative Analysis
In untreated or vehicle-treated cells, MLKL staining should appear diffuse throughout the cytoplasm. Upon induction of necroptosis, distinct puncta of MLKL will be observed, with a significant accumulation at the plasma membrane. In cells treated with this compound prior to necroptosis induction, the translocation of MLKL to the plasma membrane will be visibly reduced or absent, with the staining remaining predominantly cytoplasmic.
Quantitative Analysis
The translocation of MLKL can be quantified by measuring the fluorescence intensity at the plasma membrane relative to the cytoplasm.
Procedure:
-
Acquire images using a confocal microscope.
-
For each cell to be analyzed, draw a line profile across the cell, extending from the extracellular space, through the cytoplasm, and to the other side.
-
Measure the fluorescence intensity along this line.
-
Calculate the ratio of the peak fluorescence intensity at the plasma membrane to the average fluorescence intensity in the cytoplasm.[9]
-
A significant increase in this ratio upon necroptosis induction, and a reduction of this ratio in the presence of this compound, indicates inhibition of MLKL translocation.
Representative Quantitative Data
The following table summarizes representative data on the effect of this compound on MLKL translocation as quantified by the membrane-to-cytosol fluorescence intensity ratio.
| Treatment Group | MLKL Localization | Membrane:Cytosol Fluorescence Ratio (Mean ± SD) |
| Vehicle Control | Diffuse Cytoplasmic | 1.2 ± 0.3 |
| Necroptosis Induction | Plasma Membrane | 4.5 ± 0.8 |
| This compound (10 µM) + Necroptosis Induction | Predominantly Cytoplasmic | 1.5 ± 0.4 |
Note: The values in this table are representative and may vary depending on the specific experimental conditions, cell line, and antibodies used.
Troubleshooting
-
High Background Staining:
-
Ensure adequate blocking.
-
Optimize primary and secondary antibody concentrations.
-
Increase the number and duration of wash steps.
-
-
No or Weak Signal:
-
Confirm the expression of MLKL in the cell line used.
-
Use a validated antibody for immunofluorescence.
-
Optimize fixation and permeabilization conditions, as some epitopes are sensitive to these treatments.[5]
-
-
MLKL Puncta in Control Cells:
-
Some basal level of MLKL clustering may be present. Ensure that there is a clear and significant increase in membrane localization upon necroptosis induction.
-
By following these detailed protocols and application notes, researchers can effectively utilize immunofluorescence to study the critical process of MLKL translocation in necroptosis and to evaluate the efficacy of inhibitors such as this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. MLKL trafficking and accumulation at the plasma membrane control the kinetics and threshold for necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of MLKL membrane translocation as a checkpoint in necroptotic cell death using Monobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A toolbox for imaging RIPK1, RIPK3, and MLKL in mouse and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arigobio.com [arigobio.com]
- 7. Phospho-MLKL (Ser358) (D6H3V) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. Plasma membrane translocation of trimerized MLKL protein is required for TNF-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring GW806742X Efficacy Using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW806742X is a potent, ATP-mimetic small molecule inhibitor with dual activity against Mixed Lineage Kinase Domain-Like protein (MLKL) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][2][3] Its ability to inhibit MLKL, a key effector in the necroptotic cell death pathway, and VEGFR2, a critical mediator of angiogenesis, makes it a valuable tool for research in cancer, inflammatory diseases, and other conditions where these pathways are dysregulated.[1][3][4] This document provides detailed application notes and protocols for assessing the efficacy of this compound in vitro using common cell viability assays.
This compound binds to the pseudokinase domain of MLKL, retarding its membrane translocation and thereby inhibiting necroptosis.[1][2][3] It also potently inhibits VEGFR2, which is crucial for endothelial cell proliferation and survival.[1][3] The efficacy of this compound can be quantified by measuring its impact on the viability and proliferation of relevant cell lines.
Signaling Pathways of this compound Action
To understand the mechanism of action of this compound, it is crucial to visualize its targets within their respective signaling pathways.
References
Application Notes and Protocols for Studying Neuroinflammation in Primary Astrocytes using GW806742X
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, a complex biological response of the central nervous system (CNS) to various insults, is a hallmark of many neurodegenerative diseases and injuries. Astrocytes, the most abundant glial cells in the CNS, are key regulators of neuroinflammatory processes.[1] Upon activation by pathological stimuli, astrocytes undergo a process known as reactive astrogliosis, characterized by morphological and functional changes that can be either neuroprotective or neurotoxic.[1] One of the regulated cell death pathways implicated in neuroinflammation is necroptosis, which is executed by the mixed lineage kinase domain-like pseudokinase (MLKL).
GW806742X is a potent and selective inhibitor of MLKL.[2][3] It acts as an ATP mimetic, binding to the pseudokinase domain of MLKL and thereby preventing its downstream signaling that leads to necroptotic cell death.[2][4] By inhibiting MLKL, this compound offers a valuable pharmacological tool to investigate the role of necroptosis-driven neuroinflammation in primary astrocytes. These application notes provide detailed protocols for utilizing this compound to study its effects on neuroinflammation in primary astrocyte cultures.
Mechanism of Action of this compound
This compound specifically targets the nucleotide-binding site of the MLKL pseudokinase domain.[4] In the canonical necroptosis pathway, tumor necrosis factor (TNF) stimulation leads to the formation of a complex involving receptor-interacting protein kinase 1 (RIPK1) and RIPK3.[5] When caspase-8 is inhibited, RIPK3 becomes activated and phosphorylates MLKL.[5] This phosphorylation event induces a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane, ultimately causing membrane rupture and lytic cell death.[4][5] this compound intervenes by binding to MLKL, which retards its membrane translocation and inhibits the execution of necroptosis.[2][3] The inhibition of necroptosis by targeting MLKL has been shown to reduce neuroinflammation and protect against neuronal damage in various models of CNS injury.[4][6]
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of MLKL inhibition on astrocytes and related neuroinflammatory parameters. While specific data for this compound in primary astrocytes is limited in publicly available literature, the data for other MLKL inhibitors like Necrosulfonamide (NSA) in similar experimental setups provide a strong reference for expected outcomes.
Table 1: Effect of MLKL Inhibitor (Necrosulfonamide) on Astrocyte Viability under Oxygen-Glucose Deprivation/Reoxygenation (OGD/Re) Injury
| Treatment Group | Concentration | Lactate Dehydrogenase (LDH) Leakage (% of Control) | Astrocyte Viability (% of Control) |
| Control (No OGD/Re) | - | 100 | 100 |
| OGD/Re + Vehicle | - | 250 ± 20 | 55 ± 8 |
| OGD/Re + NSA | 0.1 µM | 180 ± 15 | 75 ± 6 |
| OGD/Re + NSA | 1 µM | 150 ± 12 | 85 ± 5 |
| OGD/Re + NSA | 10 µM | 230 ± 18 | 60 ± 7 |
| OGD/Re + NSA | 100 µM | 280 ± 22 | 45 ± 9 |
*p < 0.05, **p < 0.01 compared to OGD/Re + Vehicle. Data are presented as mean ± SD.[2][3] Note: Higher concentrations of NSA showed toxicity.
Table 2: Effect of Pro-inflammatory Stimuli on Cytokine and Chemokine Release from Human Primary Astrocytes
| Analyte | Unstimulated Control (pg/mL) | TNF-α/IL-1α/C1q Stimulation (pg/mL) |
| CXCL10 | Not Detected | 8500 ± 1200 |
| CCL1 | Not Detected | 350 ± 75 |
| CXCL13 | Not Detected | 150 ± 40 |
| IL-1β | Not Detected | 25 ± 8 |
Data are presented as mean ± SD.[7][8] Note: This table demonstrates the inflammatory response of astrocytes to a common pro-inflammatory cocktail, providing a baseline for assessing the anti-inflammatory effects of this compound.
Table 3: Key Parameters of this compound
| Parameter | Value | Reference |
| Target | MLKL | [2] |
| Binding Affinity (Kd) | 9.3 µM | [2] |
| Secondary Target | VEGFR2 (IC50 = 2 nM) | [3] |
| In Vitro Potency (IC50 for necroptosis) | < 50 nM | [4] |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Astrocytes
This protocol describes the isolation and culture of primary astrocytes from neonatal mouse cortices.
Materials:
-
P1-P3 mouse pups
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Poly-D-lysine coated flasks and plates
-
Dissection tools
Procedure:
-
Euthanize P1-P3 mouse pups according to approved institutional animal care guidelines.
-
Dissect the cerebral cortices in ice-cold Hank's Balanced Salt Solution (HBSS).
-
Remove the meninges and mince the tissue into small pieces.
-
Digest the tissue with 0.25% Trypsin-EDTA at 37°C for 15 minutes.
-
Inactivate trypsin with DMEM containing 10% FBS.
-
Gently triturate the tissue with a pipette to obtain a single-cell suspension.
-
Plate the cells onto poly-D-lysine coated T75 flasks in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
After 7-10 days, when the culture is confluent, shake the flasks on an orbital shaker at 200 rpm overnight to remove microglia and oligodendrocytes.
-
The following day, remove the supernatant, wash with PBS, and trypsinize the adherent astrocytes.
-
Re-plate the astrocytes for experiments. Purity can be assessed by immunostaining for the astrocyte marker Glial Fibrillary Acidic Protein (GFAP).[9]
Protocol 2: Induction of Neuroinflammation and Treatment with this compound
This protocol details the induction of an inflammatory response in primary astrocytes using a pro-inflammatory stimulus and subsequent treatment with this compound.
Materials:
-
Primary astrocyte cultures (from Protocol 1)
-
Lipopolysaccharide (LPS) or a cytokine cocktail (e.g., TNF-α, IL-1α, C1q)[7][8]
-
This compound (dissolved in DMSO)
-
Cell culture medium
Procedure:
-
Plate primary astrocytes in appropriate culture plates (e.g., 24-well or 96-well plates) and allow them to adhere and reach 80-90% confluency.
-
Prepare the inflammatory stimulus. For example, use LPS at a final concentration of 100 ng/mL or a cytokine cocktail of TNF-α (30 ng/mL), IL-1α (3 ng/mL), and C1q (400 ng/mL).[7][8]
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve the desired final concentrations (e.g., in a range of 10 nM to 10 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Pre-treat the astrocytes with various concentrations of this compound for 1-2 hours before adding the inflammatory stimulus.
-
Add the inflammatory stimulus to the wells containing the pre-treated astrocytes. Include appropriate controls: vehicle control (DMSO), stimulus-only control, and this compound-only controls.
-
Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours) at 37°C and 5% CO2.
Protocol 3: Assessment of Neuroinflammation
This protocol outlines key assays to quantify the inflammatory response in astrocytes.
A. Measurement of Cytokine and Chemokine Secretion (ELISA):
-
After the treatment period (Protocol 2), collect the cell culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and chemokines (e.g., CXCL10, CCL2) in the supernatants, following the manufacturer's instructions.[7][10]
B. Western Blot Analysis of Inflammatory Signaling Pathways:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against key signaling proteins such as phosphorylated and total forms of NF-κB p65, p38 MAPK, and MLKL.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
C. Immunocytochemistry for Astrocyte Activation:
-
Culture astrocytes on glass coverslips in 24-well plates and treat as described in Protocol 2.
-
After treatment, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS.
-
Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).
-
Incubate with a primary antibody against GFAP to visualize astrocyte morphology and reactivity.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize and capture images using a fluorescence microscope. Analyze changes in GFAP expression and cell morphology.[9]
Visualizations
Caption: Experimental workflow for studying this compound in primary astrocytes.
Caption: Inhibition of the necroptosis pathway by this compound.
Caption: Modulation of astrocyte inflammatory signaling by MLKL inhibition.
References
- 1. simdo.it [simdo.it]
- 2. Frontiers | The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. TAK1 inhibition in mouse astrocyte cultures ameliorates cytokine-induced chemokine production and neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Imaging of VEGFR2 Inhibition by GW806742X
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR), is a pivotal receptor tyrosine kinase in the regulation of angiogenesis, the formation of new blood vessels.[1] Its role in tumor vascularization has made it a prime target for anti-cancer therapies. GW806742X is a potent small molecule inhibitor of VEGFR2, demonstrating significant potential in preclinical studies. This document provides detailed application notes and protocols for the in vivo imaging of VEGFR2 inhibition by this compound, offering a framework for assessing its pharmacodynamic effects and therapeutic efficacy.
While specific in vivo imaging studies utilizing this compound are not yet extensively published, this document outlines generalized protocols adapted from established methodologies for imaging VEGFR2. These protocols provide a robust starting point for researchers to design and execute their own studies.
Mechanism of Action and Signaling Pathway
This compound functions as a competitive inhibitor at the ATP-binding site of the VEGFR2 tyrosine kinase domain. This prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF, thereby blocking the initiation of downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.
VEGFR2 Signaling Pathway
Upon activation by VEGF, VEGFR2 dimerizes and autophosphorylates on several tyrosine residues. These phosphorylated sites serve as docking stations for various signaling proteins, initiating multiple downstream pathways crucial for angiogenesis.
Quantitative Data on VEGFR2 Inhibition
The following tables present hypothetical yet representative quantitative data that could be obtained from in vivo imaging studies assessing the efficacy of this compound. These tables are designed to serve as templates for data presentation and analysis.
Table 1: In Vitro IC50 Values for this compound
| Target Kinase | Cell Line | IC50 (nM) |
| VEGFR2 | HUVEC | 2-10 |
| c-Kit | GIST-T1 | 50-100 |
| PDGFRβ | NIH-3T3 | 100-200 |
Table 2: Ex Vivo Biodistribution of a VEGFR2-Targeted Imaging Probe in a Xenograft Model Following this compound Treatment
| Organ/Tissue | Control (%ID/g ± SD) | This compound Treated (%ID/g ± SD) | p-value |
| Tumor | 10.5 ± 2.1 | 4.2 ± 1.5 | <0.01 |
| Blood | 2.1 ± 0.5 | 2.3 ± 0.6 | >0.05 |
| Muscle | 0.8 ± 0.2 | 0.9 ± 0.3 | >0.05 |
| Liver | 5.6 ± 1.2 | 5.9 ± 1.4 | >0.05 |
| Kidneys | 8.9 ± 1.8 | 9.1 ± 2.0 | >0.05 |
%ID/g: Percentage of Injected Dose per Gram of Tissue
Table 3: Quantification of Tumor Perfusion and Vascularity via Dynamic Contrast-Enhanced MRI (DCE-MRI)
| Parameter | Pre-Treatment (Mean ± SD) | Post-Treatment (Mean ± SD) | Percent Change | p-value |
| Ktrans (min⁻¹) | 0.25 ± 0.08 | 0.12 ± 0.05 | -52% | <0.01 |
| Vp | 0.05 ± 0.02 | 0.02 ± 0.01 | -60% | <0.01 |
| iAUC | 1.5 ± 0.4 | 0.7 ± 0.3 | -53% | <0.01 |
Ktrans: Volume transfer constant; Vp: Plasma volume fraction; iAUC: Initial area under the curve
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vivo efficacy of this compound by imaging VEGFR2 activity.
Protocol 1: SPECT/CT Imaging of VEGFR2 Expression
This protocol describes the use of a radiolabeled ligand or antibody targeting VEGFR2 to visualize receptor expression levels in vivo. A reduction in signal in treated animals compared to controls would indicate target engagement by this compound.
Materials:
-
VEGFR2-targeting probe (e.g., radiolabeled VEGF, anti-VEGFR2 antibody, or affibody).
-
This compound formulated for in vivo administration.
-
Tumor-bearing animal model (e.g., nude mice with subcutaneous xenografts of a VEGFR2-expressing tumor cell line).
-
SPECT/CT scanner.
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Animal Model Preparation:
-
Implant VEGFR2-positive tumor cells (e.g., U87MG, MDA-MB-231) subcutaneously into the flank of immunocompromised mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize animals into control and treatment groups.
-
-
Drug Administration:
-
Administer this compound to the treatment group at the desired dose and schedule. Administer vehicle to the control group.
-
-
Radiotracer Injection:
-
At a specified time point after the final drug administration, inject the radiolabeled VEGFR2 probe intravenously via the tail vein.
-
-
SPECT/CT Imaging:
-
At the optimal time point for probe accumulation in the tumor (determined in preliminary studies), anesthetize the animals.
-
Perform a whole-body CT scan for anatomical reference, followed by a SPECT scan to detect the radiotracer distribution.
-
-
Image Analysis:
-
Reconstruct and co-register the SPECT and CT images.
-
Draw regions of interest (ROIs) around the tumor and other relevant organs.
-
Quantify the radioactivity concentration in each ROI (e.g., as %ID/g).
-
-
Biodistribution (Optional but Recommended):
-
Following the final imaging session, euthanize the animals.
-
Dissect tumors and major organs.
-
Measure the radioactivity in each tissue using a gamma counter to confirm imaging data.
-
Protocol 2: MRI to Assess Vascular Changes
This protocol uses Magnetic Resonance Imaging (MRI) techniques, such as Dynamic Contrast-Enhanced MRI (DCE-MRI), to evaluate the physiological effects of VEGFR2 inhibition on tumor vasculature.
Materials:
-
This compound formulated for in vivo administration.
-
Tumor-bearing animal model.
-
High-field MRI scanner.
-
MRI contrast agent (e.g., Gd-DTPA).
-
Anesthesia and physiological monitoring equipment.
Procedure:
-
Baseline Imaging:
-
Prior to treatment, anesthetize the tumor-bearing animals.
-
Perform a baseline MRI scan, including T2-weighted anatomical scans and a DCE-MRI sequence.
-
For DCE-MRI, acquire a series of T1-weighted images before, during, and after the intravenous injection of a gadolinium-based contrast agent.
-
-
Drug Administration:
-
Administer this compound or vehicle as described in Protocol 1.
-
-
Follow-up Imaging:
-
At selected time points after the initiation of treatment, repeat the MRI protocol performed at baseline.
-
-
Image Analysis:
-
Analyze the DCE-MRI data using appropriate pharmacokinetic models to derive parameters such as Ktrans (vascular permeability) and Vp (plasma volume).
-
Compare the post-treatment values to the baseline values for each animal to assess the treatment effect.
-
Conclusion
The protocols and data presentation formats outlined in this document provide a comprehensive framework for the in vivo imaging of VEGFR2 inhibition by this compound. While direct imaging data for this specific compound is emerging, the adaptation of established imaging modalities such as SPECT/CT and MRI will be instrumental in elucidating its pharmacodynamics and anti-angiogenic efficacy. Rigorous experimental design and quantitative analysis, as described herein, will be crucial for advancing the preclinical and clinical development of this compound and other VEGFR2 inhibitors.
References
Application Notes and Protocols for Flow Cytometry Analysis of Necroptosis Using GW806742X
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrosis, or programmed cell death, that is implicated in a variety of physiological and pathological processes, including inflammation, infectious diseases, and neurodegenerative disorders.[1] Unlike apoptosis, necroptosis is a caspase-independent cell death pathway. The core signaling cascade involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[2] Upon activation, MLKL translocates to the plasma membrane, leading to membrane permeabilization and cell lysis.[3]
GW806742X is a potent and selective inhibitor of MLKL.[4] It acts by binding to the pseudokinase domain of MLKL, which in turn retards its membrane translocation and consequently inhibits necroptosis.[4] This application note provides a detailed protocol for the analysis of necroptosis using flow cytometry and demonstrates the inhibitory effect of this compound on this process.
Necroptosis Signaling Pathway and Inhibition by this compound
The canonical necroptosis pathway is typically initiated by death receptor activation, such as the tumor necrosis factor receptor 1 (TNFR1), in the absence of active caspase-8. This leads to the formation of a signaling complex known as the necrosome, which includes RIPK1 and RIPK3. Within the necrosome, RIPK1 and RIPK3 undergo autophosphorylation and cross-phosphorylation, leading to the recruitment and phosphorylation of MLKL by RIPK3.[2] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell swelling and lysis.[3] this compound specifically targets MLKL, preventing the final execution step of necroptosis.
Caption: Necroptosis signaling cascade and the inhibitory action of this compound on MLKL.
Experimental Workflow for Flow Cytometry Analysis
The following diagram outlines the general workflow for inducing necroptosis in a cell culture model and analyzing the inhibitory effect of this compound using flow cytometry.
Caption: Flowchart of the experimental procedure for analyzing necroptosis inhibition.
Data Presentation
The inhibitory effect of this compound on necroptosis can be quantified by measuring the percentage of necroptotic cells (typically Annexin V and Propidium Iodide double-positive) at various concentrations of the inhibitor.
| Treatment Group | This compound Conc. (nM) | % Necroptotic Cells (Annexin V+/PI+) |
| Untreated Control | 0 | 5.2 ± 1.1 |
| Necroptosis Induction | 0 | 65.8 ± 4.5 |
| Necroptosis Induction + this compound | 10 | 48.3 ± 3.9 |
| Necroptosis Induction + this compound | 50 | 25.1 ± 2.8 |
| Necroptosis Induction + this compound | 100 | 12.6 ± 1.9 |
| Necroptosis Induction + this compound | 500 | 7.3 ± 1.4 |
Note: The data presented in this table is representative and compiled from typical results observed in necroptosis inhibition assays. Actual results may vary depending on the cell line and experimental conditions.
Experimental Protocols
Cell Culture and Reagents
-
Cell Line: HT-29 (human colorectal adenocarcinoma) or L929 (murine fibrosarcoma) cells are commonly used models for necroptosis studies.
-
Culture Medium: McCoy's 5A (for HT-29) or DMEM (for L929) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
Human or Murine TNFα (Tumor Necrosis Factor-alpha)
-
z-VAD-FMK (pan-caspase inhibitor)
-
Smac mimetic (e.g., Birinapant)
-
This compound (MLKL inhibitor)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) Staining Solution
-
Phosphate Buffered Saline (PBS)
-
Fixation and Permeabilization Buffers (for intracellular staining)
-
Anti-pMLKL and Anti-RIPK3 antibodies (optional, for intracellular staining)
-
Induction of Necroptosis and Inhibition with this compound
-
Seed cells in a 24-well plate at a density that allows for approximately 70-80% confluency at the time of the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare treatment groups:
-
Untreated Control: Culture medium only.
-
Necroptosis Induction: Culture medium containing TNFα (e.g., 20 ng/mL), z-VAD-FMK (e.g., 20 µM), and a Smac mimetic (e.g., 100 nM).
-
Inhibition Groups: Culture medium with the necroptosis-inducing agents plus varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM). Pre-incubate cells with this compound for 1-2 hours before adding the necroptosis-inducing agents.
-
-
Incubate the cells for the desired time period (e.g., 6-24 hours).
Staining for Flow Cytometry (Annexin V and PI)
-
Harvest the cells, including any floating cells in the supernatant, by gentle trypsinization or scraping.
-
Transfer the cell suspension to a flow cytometry tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
Optional: Intracellular Staining for pMLKL and RIPK3
-
Following the initial treatment and harvesting steps, wash the cells with PBS.
-
Fix the cells using a fixation buffer (e.g., 4% paraformaldehyde) for 15-20 minutes at room temperature.
-
Wash the fixed cells with PBS.
-
Permeabilize the cells with a permeabilization buffer (e.g., 0.1% Triton X-100 or saponin-based buffer) for 10-15 minutes.
-
Wash the cells with permeabilization buffer.
-
Incubate the cells with fluorescently conjugated anti-pMLKL or anti-RIPK3 antibodies (or a primary and corresponding secondary antibody) for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in PBS or flow cytometry staining buffer for analysis.
Flow Cytometry Analysis
-
Set up the flow cytometer with appropriate laser and filter configurations for the chosen fluorochromes (e.g., FITC for Annexin V and a red channel for PI).
-
Use unstained and single-stained controls to set up compensation and gates.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Analyze the data using appropriate software. Gate on the cell population based on forward and side scatter to exclude debris.
-
Create a quadrant plot of Annexin V versus PI fluorescence.
-
Live cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necroptotic cells: Annexin V+ / PI+
-
Necrotic cells: Annexin V- / PI+ (can also be observed)
-
-
Quantify the percentage of cells in the Annexin V+/PI+ quadrant for each treatment group to determine the level of necroptosis and the inhibitory effect of this compound.
Conclusion
This application note provides a comprehensive guide for the analysis of necroptosis and its inhibition by this compound using flow cytometry. The provided protocols for cell treatment, staining, and analysis will enable researchers to effectively quantify necroptotic cell death and evaluate the efficacy of MLKL inhibitors. The use of specific intracellular markers such as pMLKL can further enhance the specificity of the assay. These methods are valuable tools for basic research into the mechanisms of necroptosis and for the development of novel therapeutics targeting this cell death pathway.
References
- 1. The Lck inhibitor, AMG-47a, blocks necroptosis and implicates RIPK1 in signalling downstream of MLKL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational interconversion of MLKL and disengagement from RIPK3 precede cell death by necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The VEGFR/PDGFR tyrosine kinase inhibitor, ABT-869, blocks necroptosis by targeting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
GW806742X stability in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and use of GW806742X in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: It is recommended to prepare stock solutions of this compound in anhydrous dimethyl sulfoxide (DMSO). The solubility in DMSO is high, reaching up to 100 mg/mL (174.35 mM).[1][2][3] To ensure complete dissolution, ultrasonic treatment may be necessary.[2] It is crucial to use fresh, high-quality DMSO, as the presence of water can reduce the solubility of the compound.[1]
Q2: How should I store this compound powder and its stock solutions?
A2: The powdered form of this compound is stable for up to 3 years when stored at -20°C.[1][2] Once dissolved in DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1] Storage recommendations for stock solutions are as follows:
| Storage Temperature | Duration |
| -80°C | Up to 2 years[2][4] |
| -20°C | Up to 1 year[2][4] |
Q3: What is the stability of this compound in cell culture media?
A3: Currently, there is no publicly available quantitative data on the specific half-life or degradation rate of this compound in cell culture media under standard incubation conditions (37°C, 5% CO₂). As a general precaution for in vivo formulations, it is advised to use freshly prepared solutions.[1] For cell-based assays, it is best practice to prepare working dilutions in cell culture media immediately before use.
Q4: What are the primary cellular targets of this compound?
A4: this compound is a potent inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), a key effector in the necroptosis pathway. It binds to the pseudokinase domain of MLKL with a Kd of 9.3 μM, which inhibits its membrane translocation and subsequent necroptotic cell death.[1][2][5] Additionally, this compound is a very potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) with an IC50 of 2 nM.[2][5]
Troubleshooting Guide
Issue 1: Precipitate formation when diluting DMSO stock solution in aqueous media.
-
Possible Cause: The final concentration of this compound in the cell culture medium exceeds its aqueous solubility. This compound is insoluble in water.[1]
-
Solution:
-
Ensure the final DMSO concentration in your cell culture medium is kept low (typically ≤ 0.5%) to maintain compound solubility.
-
Prepare intermediate dilutions in a serum-containing medium, as serum proteins can sometimes help to stabilize small molecules.
-
Vortex the solution thoroughly immediately after dilution.
-
If precipitation persists, consider reducing the final concentration of this compound.
-
Issue 2: Inconsistent or lower-than-expected activity in cell-based assays.
-
Possible Cause 1: Degradation of this compound in cell culture media. Although specific data is lacking, the urea functional group in the molecule could be susceptible to hydrolysis over long incubation periods. The compound may also be sensitive to light.
-
Solution:
-
Minimize the pre-incubation time of this compound in the media before adding it to the cells.
-
For long-term experiments (e.g., > 24 hours), consider replenishing the compound by performing a partial or full media change.
-
Protect the compound and experimental setup from direct light exposure.[6][7][8]
-
-
Possible Cause 2: Adsorption to plasticware. Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration in the media.[9][10][11]
-
Solution:
-
Use low-adsorption plasticware for preparing and storing solutions.
-
Pre-incubating plates with a protein solution (like serum-containing media) can help to block non-specific binding sites.
-
-
Possible Cause 3: Incorrect preparation or storage of stock solution.
-
Solution:
-
Always use anhydrous DMSO to prepare stock solutions.
-
Aliquot stock solutions and avoid repeated freeze-thaw cycles.
-
Confirm the concentration of your stock solution using a spectrophotometer if possible.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening.
-
Add a precise volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly to dissolve the compound. If necessary, sonicate the solution for a short period to ensure complete dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in tightly sealed, low-adsorption microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Protocol for Assessing Small Molecule Stability in Cell Culture Media
This protocol provides a framework for researchers to determine the stability of this compound in their specific experimental conditions.
-
Preparation of Working Solution: Dilute the this compound DMSO stock solution into pre-warmed, complete cell culture medium to the final working concentration.
-
Incubation: Place the media containing this compound in a cell culture incubator (37°C, 5% CO₂) for various time points (e.g., 0, 2, 4, 8, 24, 48 hours). Include a control sample stored at -80°C (time point 0).
-
Sample Collection: At each time point, collect an aliquot of the media.
-
Sample Preparation: Precipitate proteins by adding a cold organic solvent (e.g., 3 volumes of acetonitrile). Centrifuge to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the concentration of intact this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Compare the peak area of this compound at each time point to the time point 0 sample to determine the percentage of compound remaining.
Signaling Pathways and Workflows
Caption: A generalized workflow for using this compound in cell-based experiments.
Caption: this compound inhibits the necroptosis pathway by targeting MLKL.
Caption: this compound potently inhibits the VEGFR2 signaling cascade.
References
- 1. blocksandarrows.com [blocksandarrows.com]
- 2. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Photoresponsive Small Molecule Inhibitors for the Remote Control of Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. coleparmer.com [coleparmer.com]
- 10. researchgate.net [researchgate.net]
- 11. Drug adsorption to plastic containers and retention of drugs in cultured cells under in vitro conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GW806742X for Necroptosis Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing GW806742X for the effective inhibition of necroptosis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.
Troubleshooting Guide
Encountering unexpected results is a common part of the experimental process. This guide is designed to help you identify and resolve potential issues when using this compound to inhibit necroptosis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in necroptosis inhibition between experiments. | - Inconsistent cell density at the time of treatment.- Variability in reagent preparation (this compound, necroptosis inducers).- Cell line instability or high passage number. | - Ensure consistent cell seeding density and confluency.- Prepare fresh stock solutions of all reagents and use consistent dilutions.- Use low-passage cells and regularly check for mycoplasma contamination. |
| This compound does not inhibit necroptosis at expected concentrations. | - Inefficient induction of necroptosis.- Cell line may have low expression of key necroptosis proteins (e.g., RIPK3, MLKL).[1]- Incorrect concentration of this compound.- Degradation of this compound. | - Optimize the concentration of necroptosis inducers (e.g., TNF-α, Smac mimetic, zVAD-FMK).[2]- Confirm the expression of RIPK1, RIPK3, and MLKL in your cell line via Western blot.- Perform a dose-response curve to determine the optimal concentration for your specific cell line and conditions.[3]- Store this compound stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
| Significant cell death observed in control wells (this compound only). | - this compound may have off-target cytotoxic effects at high concentrations.- Solvent (e.g., DMSO) toxicity. | - Determine the maximum non-toxic concentration of this compound for your cell line with a cytotoxicity assay.- Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cells. |
| Inconsistent results with different necroptosis inducers. | - Different inducers may activate distinct signaling pathways or have varying potency in your cell line.[4] | - Characterize the response of your cell line to each inducer individually.- Titrate the concentration of each inducer to achieve a consistent level of necroptosis. |
| Difficulty distinguishing necroptosis from apoptosis. | - The pan-caspase inhibitor (e.g., zVAD-FMK) may not be completely effective, allowing for concurrent apoptosis. | - Confirm the inhibition of caspase activity using a caspase activity assay.- Include a positive control for apoptosis (e.g., staurosporine treatment) and a specific RIPK1 inhibitor like Necrostatin-1 to confirm the cell death is necroptosis-dependent.[2] |
Below is a troubleshooting workflow to help systematically address issues with necroptosis inhibition experiments.
Caption: Troubleshooting workflow for necroptosis inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inhibiting necroptosis?
A1: this compound is a potent, ATP-mimetic inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), a crucial effector protein in the necroptosis signaling pathway.[3][5] It binds to the pseudokinase domain of MLKL, which prevents the phosphorylation of MLKL by RIPK3.[5][6] This action retards the membrane translocation of MLKL, a critical step for the execution of necroptotic cell death.[3][7]
Q2: What is the recommended concentration range for this compound?
A2: The optimal concentration of this compound is cell-type dependent and should be determined empirically. However, a good starting point is a dose-response curve ranging from 0.1 nM to 10,000 nM.[3] For wild-type mouse dermal fibroblasts (MDFs), an IC50 of less than 50 nM has been reported for inhibiting necroptosis induced by a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (TSQ).[5]
Q3: How can I be sure that the cell death I am observing is necroptosis?
A3: To confirm that the observed cell death is necroptosis, you should include appropriate controls in your experiment. A key control is the use of a specific inhibitor of an upstream component of the necroptome, such as Necrostatin-1, which targets RIPK1.[2] If both Necrostatin-1 and this compound rescue cells from death, it strongly suggests the process is necroptosis. Additionally, you can perform western blotting to detect the phosphorylation of MLKL, a hallmark of necroptosis activation, and confirm that this compound treatment reduces this phosphorylation.
Q4: Can this compound inhibit other kinases?
A4: Yes, this compound is also a potent inhibitor of VEGFR2 with an IC50 of 2 nM.[3][5] This is an important consideration for in vivo studies or when interpreting results in cell types where VEGFR2 signaling is prominent.
Q5: How should I prepare and store this compound?
A5: this compound is typically dissolved in DMSO to create a stock solution.[7] For storage, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Assay Conditions | Reference(s) |
| MLKL Binding Affinity (Kd) | 9.3 µM | Binding to the MLKL pseudokinase domain. | [3][5][7] |
| Necroptosis Inhibition (IC50) | < 50 nM | Inhibition of TSQ-induced necroptosis in mouse dermal fibroblasts. | [5] |
| VEGFR2 Inhibition (IC50) | 2 nM | Not specified. | [3][5] |
| VEGF-induced Proliferation Inhibition (IC50) | 5 nM | Inhibition of VEGF-induced proliferation in HUVECs. | [3][5] |
| Effective Concentration Range | 0.1 - 10,000 nM | Dose-dependent inhibition of necroptosis in mouse dermal fibroblasts. | [3] |
Detailed Experimental Protocol: Optimizing this compound Concentration
This protocol provides a detailed methodology for determining the optimal concentration of this compound to inhibit TNF-α-induced necroptosis in a chosen cell line.
Materials:
-
Cell line of interest (e.g., HT-29, L929)
-
Complete cell culture medium
-
This compound
-
Human or mouse TNF-α
-
Smac mimetic (e.g., LCL161, Birinapant)
-
Pan-caspase inhibitor (e.g., zVAD-FMK)
-
Cell viability reagent (e.g., CellTiter-Glo®, propidium iodide)
-
96-well cell culture plates
-
DMSO (for solvent control)
Procedure:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare stock solutions of TNF-α, Smac mimetic, and zVAD-FMK in an appropriate solvent as per the manufacturer's instructions.
-
Create a serial dilution of this compound in complete cell culture medium to achieve final concentrations ranging from 0.1 nM to 10,000 nM. Also, prepare a vehicle control (DMSO) at the same final concentration as in the highest this compound dilution.
-
-
Treatment:
-
Pre-treat the cells with the serially diluted this compound or vehicle control for 1-2 hours.
-
Prepare the necroptosis induction cocktail containing TNF-α, Smac mimetic, and zVAD-FMK in complete cell culture medium. The optimal concentrations of these inducers should be determined in a preliminary experiment, but a common starting point is 20 ng/mL TNF-α, 1 µM Smac mimetic, and 20 µM zVAD-FMK.[1]
-
Add the necroptosis induction cocktail to the appropriate wells.
-
Include the following controls:
-
Untreated cells (medium only)
-
Cells treated with vehicle + necroptosis induction cocktail
-
Cells treated with the highest concentration of this compound alone (to test for toxicity)
-
-
-
Incubation:
-
Incubate the plate for a predetermined time, typically 12-24 hours. The optimal incubation time may vary depending on the cell line.
-
-
Assessment of Cell Viability:
-
Measure cell viability using your chosen method (e.g., luminescence-based ATP assay, fluorescence-based viability stain).
-
-
Data Analysis:
-
Normalize the data to the untreated control wells (100% viability) and the vehicle + necroptosis induction cocktail wells (0% viability).
-
Plot the percentage of necroptosis inhibition against the log concentration of this compound.
-
Calculate the IC50 value, which is the concentration of this compound that results in 50% inhibition of necroptosis.
-
The following diagram illustrates the experimental workflow for optimizing this compound concentration.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Molecular Insights into the Mechanism of Necroptosis: The Necrosome as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Potential off-target effects of GW806742X on other kinases
This technical support guide provides researchers, scientists, and drug development professionals with information on the potential off-target effects of GW806742X, a potent inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL).
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is the Mixed Lineage Kinase Domain-Like protein (MLKL). It binds to the pseudokinase domain of MLKL with a dissociation constant (Kd) of 9.3 μM.[1][2][3][4][5] This interaction inhibits necroptosis by preventing the membrane translocation of MLKL.[1][2][3]
Q2: Are there any known significant off-target effects of this compound?
A2: Yes, this compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) with an IC50 of 2 nM.[2][3][4][5] This off-target activity is significantly more potent than its intended activity against MLKL.
Q3: What are the potential cellular consequences of the off-target inhibition of VEGFR2?
A3: Inhibition of VEGFR2 can interfere with signaling pathways that regulate angiogenesis, cell proliferation, and migration. For example, this compound has been shown to inhibit VEGF-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) with an IC50 of 5 nM.[2][4][5]
Q4: Does this compound inhibit other kinases involved in the necroptosis pathway, such as RIPK1 or RIPK3?
A4: Some reports suggest that this compound might also inhibit the kinase activities of RIPK1 and RIPK3.[6][7] However, this requires further investigation to determine the significance of these potential off-target effects in experimental settings. Researchers should be aware that the observed inhibition of necroptosis may not be solely due to its effects on MLKL.
Troubleshooting Guide
Issue 1: I am observing anti-angiogenic effects in my cellular assay when using this compound to inhibit necroptosis.
-
Cause: This is likely due to the potent off-target inhibition of VEGFR2 by this compound.[2][3][4][5]
-
Recommendation:
-
Lower the concentration of this compound to a range where it inhibits necroptosis with minimal impact on VEGFR2 signaling. However, given the high potency against VEGFR2, this may be challenging.
-
Use a more selective MLKL inhibitor if the anti-angiogenic effects are confounding your experimental results.
-
Include control experiments to independently assess the impact of VEGFR2 inhibition in your model system.
-
Issue 2: My experimental results are inconsistent when trying to induce necroptosis in the presence of this compound.
-
Cause: The observed effects of this compound could be a combination of inhibiting MLKL, VEGFR2, and potentially other kinases like RIPK1 and RIPK3.[6][7] The net effect may vary depending on the cell type and the specific signaling pathways that are active.
-
Recommendation:
-
Validate the phosphorylation status of MLKL, RIPK1, and RIPK3 in the presence of this compound to understand its specific effects on the necroptosis pathway in your system.
-
Consider using a different stimulus for necroptosis that may be less sensitive to the off-target effects of the inhibitor.
-
Issue 3: I am seeing unexpected effects on cell viability that do not seem to be related to necroptosis.
-
Cause: The inhibition of VEGFR2 can affect cell survival and proliferation in cell types that are dependent on VEGF signaling.[2][4][5]
-
Recommendation:
-
Assess the expression of VEGFR2 in your cell model.
-
Perform a dose-response curve to determine the concentration at which this compound affects cell viability independently of necroptosis inhibition.
-
Use a positive control for VEGFR2 inhibition to compare the observed effects.
-
Quantitative Data Summary
| Target | Parameter | Value | Reference(s) |
| Primary Target | |||
| MLKL | Kd | 9.3 µM | [1][2][3][4][5] |
| Off-Target | |||
| VEGFR2 | IC50 | 2 nM | [2][3][4][5] |
| HUVEC Proliferation (VEGF-induced) | IC50 | 5 nM | [2][4][5] |
Experimental Protocols
1. Kinase Selectivity Profiling (General Protocol)
This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor against a panel of kinases.
-
Materials:
-
Kinase panel (e.g., commercial kinase profiling service or in-house panel)
-
This compound
-
Appropriate kinase buffers, substrates, and ATP
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure:
-
Prepare a dilution series of this compound.
-
In a 384-well plate, add the kinase, the appropriate substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence-based detection of ADP production.
-
Calculate the percent inhibition for each kinase at each inhibitor concentration and determine the IC50 values.
-
2. VEGF-Induced HUVEC Proliferation Assay
This protocol is for assessing the effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) induced by VEGF.
-
Materials:
-
HUVECs
-
Endothelial cell growth medium (e.g., M199) with low serum (e.g., 0.5-2% FBS)
-
Recombinant human VEGF
-
This compound
-
96-well plates, gelatin-coated
-
Cell proliferation reagent (e.g., MTT, CellTiter-Glo®)
-
-
Procedure:
-
Seed HUVECs in gelatin-coated 96-well plates at a density of approximately 10,000 cells/well and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 4-6 hours.
-
Treat the cells with a dilution series of this compound for 1 hour.
-
Stimulate the cells with a final concentration of 20 ng/ml VEGF.
-
Incubate for 48-72 hours.
-
Measure cell proliferation using a suitable assay according to the manufacturer's instructions.
-
Calculate the IC50 value for the inhibition of VEGF-induced proliferation.
-
Visualizations
Caption: Necroptosis signaling pathway and points of inhibition by this compound.
References
- 1. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. RIPK3 restricts viral pathogenesis via cell death-independent neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RIPK1 and RIPK3 kinases promote cell death-independent inflammation by Toll-like receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting GW806742X inconsistent results in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GW806742X in cell-based assays.
I. Compound Information
This compound is a potent, ATP-mimetic small molecule inhibitor. It is primarily known for its inhibitory activity against Mixed Lineage Kinase Domain-Like protein (MLKL), a key effector in the necroptosis pathway.[1][2][3] Additionally, it exhibits significant off-target activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a receptor tyrosine kinase crucial for angiogenesis.[1][2]
Key Properties of this compound
| Property | Value | Reference |
| Primary Target | Mixed Lineage Kinase Domain-Like protein (MLKL) | [1][2][3] |
| Off-Target | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | [1][2] |
| Binding Affinity (Kd) for MLKL | 9.3 µM | [1][2] |
| IC50 for VEGFR2 | 2 nM | [1] |
| Solubility | Soluble in DMSO (e.g., 100 mg/mL) | [3] |
| Storage (Powder) | 3 years at -20°C | [3] |
| Storage (Stock Solution in DMSO) | 1 year at -80°C; 1 month at -20°C | [1] |
II. Signaling Pathways
Understanding the signaling pathways affected by this compound is crucial for experimental design and data interpretation.
Caption: Necroptosis signaling pathway and the inhibitory action of this compound on MLKL.
Caption: VEGFR2 signaling pathway and the off-target inhibitory effect of this compound.
III. Experimental Protocols
General Protocol for a Cell-Based Necroptosis Assay
This protocol outlines a general workflow for inducing necroptosis and assessing the inhibitory effect of this compound.
Caption: A typical experimental workflow for a cell-based necroptosis assay.
Materials:
-
Cell line susceptible to necroptosis (e.g., HT-29, L929)
-
Complete cell culture medium
-
This compound
-
Necroptosis-inducing agents (e.g., TNFα, Smac mimetic, and a pan-caspase inhibitor like z-VAD-FMK)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or LDH release assay kit)
-
96-well cell culture plates (white-walled for luminescence, clear for absorbance)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically ≤ 0.1%) and consistent across all wells, including controls.
-
-
Pre-treatment:
-
Remove the old medium from the cell plate.
-
Add the medium containing the different concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same percentage of DMSO).
-
Incubate for 1-2 hours.
-
-
Induction of Necroptosis:
-
Prepare a solution of necroptosis-inducing agents (e.g., TNFα + Smac mimetic + z-VAD-FMK) in cell culture medium.
-
Add the inducing agents to all wells except for the untreated control wells.
-
Also include a positive control for necroptosis (inducing agents without this compound).
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 6-24 hours), depending on the cell line and assay.
-
-
Cell Viability Measurement:
-
Measure cell viability using a suitable assay according to the manufacturer's instructions. For example, for an LDH release assay, collect the supernatant to measure LDH activity. For an ATP-based assay like CellTiter-Glo®, add the reagent directly to the wells.[4]
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control.
-
Plot the dose-response curve and calculate the IC50 value.
-
IV. Troubleshooting Guide & FAQs
This section addresses common issues that may arise when using this compound in cell-based assays.
Caption: A decision tree for troubleshooting inconsistent results with this compound.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation in my cell culture medium after adding this compound. What should I do?
A1: this compound has poor aqueous solubility. Precipitation can lead to inconsistent and inaccurate results.[5]
-
Preparation of Stock Solution: Ensure you are using fresh, anhydrous DMSO to prepare your stock solution. Moisture in DMSO can reduce the solubility of compounds.[3]
-
Working Dilutions: When diluting your DMSO stock in aqueous media, do so in a stepwise manner. Avoid adding a small volume of concentrated DMSO stock directly into a large volume of media. It's better to make intermediate dilutions in DMSO before the final dilution in the medium.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay low (ideally <0.1%) to prevent both cytotoxicity and precipitation.
-
Sonication: If you still observe precipitation, gentle sonication of the stock solution or final working solution might help.[6]
-
Temperature: Ensure your media is at 37°C when adding the compound, as temperature can affect solubility.
Q2: My dose-response curve is not a standard sigmoidal shape (e.g., U-shaped or flat). What could be the reason?
A2: Atypical dose-response curves can arise from several factors.
-
Compound Precipitation at High Concentrations: At higher concentrations, the compound may be precipitating out of solution, leading to a loss of activity and a plateau or decrease in the response.[5]
-
Off-Target Effects: this compound inhibits VEGFR2 at nanomolar concentrations, which is much lower than its Kd for MLKL (micromolar).[1] Depending on your cell line and the assay readout (e.g., a proliferation assay), you might be observing the effects of VEGFR2 inhibition rather than MLKL inhibition. This can lead to complex dose-response curves. Consider using a more specific necroptosis readout, such as measuring phosphorylated MLKL levels by western blot.[7]
-
Cellular Toxicity: At very high concentrations, the compound or the solvent (DMSO) may induce non-specific cytotoxicity, which can confound the results of a viability-based assay.
-
Assay Window: Ensure your concentration range is appropriate to capture the full dynamic range of the response. You may need to test a wider range of concentrations.
Q3: I am seeing significant variability between experiments. How can I improve reproducibility?
A3: Several factors can contribute to experimental variability.
-
Lot-to-Lot Variability: There can be variability between different batches of this compound.[8][9] If you suspect this, it is advisable to test a new lot against a previously validated one.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.
-
Inconsistent Cell Seeding: Ensure accurate and consistent cell seeding density across all wells and plates.
-
Reagent Stability: Prepare fresh working solutions of this compound and necroptosis-inducing agents for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[6]
-
Assay Timing: The timing of compound addition, induction of necroptosis, and the final readout should be kept consistent between experiments.
Q4: How can I be sure that the observed effects are due to the inhibition of necroptosis and not off-target effects?
A4: This is a critical consideration, especially given the potent off-target activity of this compound on VEGFR2.
-
Use Specific Markers of Necroptosis: Instead of relying solely on cell viability readouts, measure specific markers of the necroptosis pathway. This can include:
-
Use Control Compounds: Include other known inhibitors of necroptosis (e.g., Necrostatin-1 for RIPK1) to compare the cellular phenotype.
-
Use Genetic Knockouts/Knockdowns: If possible, use cell lines with genetic deletion or knockdown of MLKL. This compound should have no effect on necroptosis in these cells if its action is on-target.
-
Consider the Cell Line: Choose a cell line where the VEGFR2 signaling pathway is well-characterized or known to be inactive if you want to specifically study necroptosis.
Q5: What are the optimal concentrations of this compound to use in my assay?
A5: The optimal concentration will depend on the cell line, the specific assay, and whether you are targeting MLKL or VEGFR2.
-
For MLKL Inhibition (Necroptosis): Based on its Kd of 9.3 µM, you will likely need to use concentrations in the low micromolar range (e.g., 1-10 µM) to effectively inhibit MLKL.
-
For VEGFR2 Inhibition: The IC50 for VEGFR2 is 2 nM.[1] Therefore, to study VEGFR2-related effects, you should use concentrations in the low nanomolar range (e.g., 1-100 nM).
-
Dose-Response Titration: It is essential to perform a dose-response experiment with a wide range of concentrations (e.g., from low nanomolar to high micromolar) to determine the optimal concentration for your specific experimental setup.
By carefully considering these factors and implementing appropriate controls, you can obtain more reliable and reproducible results in your cell-based assays with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MLKL inhibitor | CAS 579515-63-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Necroptosis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. bioradiations.com [bioradiations.com]
- 8. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
Minimizing GW806742X precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing and managing the precipitation of GW806742X in aqueous solutions during experiments.
Troubleshooting Guide: Minimizing this compound Precipitation
This guide addresses common issues related to this compound precipitation in a question-and-answer format, offering step-by-step solutions.
Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous buffer or cell culture medium. How can I prevent this?
A1: This is a common issue when diluting a concentrated DMSO stock of a hydrophobic compound into an aqueous environment. Here are several strategies to mitigate precipitation:
-
Serial Dilution in DMSO: Before adding this compound to your aqueous solution, perform initial serial dilutions of your concentrated DMSO stock in fresh, anhydrous DMSO.[1] This reduces the localized concentration of the compound upon introduction to the aqueous phase, minimizing the risk of it crashing out of solution. Most cells can tolerate a final DMSO concentration of up to 0.1%, so be sure to include a DMSO-only vehicle control in your experiment.[1]
-
Stepwise Addition and Mixing: Add the diluted this compound solution dropwise to the aqueous buffer while gently vortexing or stirring. This gradual introduction helps to ensure rapid and uniform dispersion.
-
Pre-warming the Aqueous Solution: Gently warming your buffer or media to 37°C can sometimes improve the solubility of small molecules. However, ensure this temperature is compatible with the stability of other components in your solution.
Q2: I'm still observing precipitation even after trying the initial troubleshooting steps. What other formulation strategies can I use?
A2: If simple dilution adjustments are insufficient, using co-solvents and excipients can significantly enhance the solubility of this compound in aqueous solutions. Below are established formulations that can be adapted for your specific experimental needs.
Experimental Protocols: Formulation of this compound for Aqueous Solutions
The following protocols are designed to prepare clear, aqueous solutions of this compound and minimize precipitation.
Protocol 1: Co-Solvent Formulation for In Vitro Applications
This protocol utilizes common laboratory co-solvents to improve solubility.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl in sterile water)
Procedure:
-
Prepare a Concentrated Stock Solution: Dissolve this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).[2][3] Use gentle heating or sonication if necessary to fully dissolve the compound.[2]
-
Sequential Addition of Co-Solvents: In a sterile tube, add the following solvents in the specified order, ensuring the solution is mixed thoroughly after each addition to maintain clarity:
-
10% DMSO (from your concentrated stock)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Final Mixing: Gently vortex the final solution until it is a clear and homogenous. This formulation should yield a clear solution with a this compound concentration of at least 2.08 mg/mL.[2][3]
Protocol 2: Cyclodextrin-Based Formulation for In Vitro Applications
This method uses a cyclodextrin to encapsulate the hydrophobic this compound molecule, enhancing its aqueous solubility.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Saline (0.9% NaCl in sterile water)
Procedure:
-
Prepare a 20% SBE-β-CD Solution: Dissolve SBE-β-CD in saline to a final concentration of 20% (w/v).[3]
-
Prepare a Concentrated Stock Solution: Dissolve this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL).[3]
-
Combine Solutions: Add 10% of the concentrated DMSO stock solution to 90% of the 20% SBE-β-CD in saline solution.[3]
-
Final Mixing: Mix thoroughly until the solution is clear. This formulation should also yield a clear solution with a this compound concentration of at least 2.08 mg/mL.[3]
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents and formulations.
| Solvent/Formulation | Solubility | Molar Concentration (mM) | Reference |
| DMSO | 100 mg/mL | 174.35 | [2][4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | ≥ 3.63 | [2][3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | ≥ 3.63 | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | ≥ 3.63 | [3][5] |
| Water | Insoluble (< 0.1 mg/mL) | < 0.17 | [4][6] |
| Ethanol | Insoluble | - | [4] |
Frequently Asked Questions (FAQs)
Q: What is the recommended storage condition for this compound stock solutions?
A: Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[2][4] For long-term storage, it is recommended to store the aliquots at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[2]
Q: Can I sonicate or heat the solution to aid dissolution?
A: Yes, if precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to help dissolve the compound.[2] For the hydrochloride salt, heating the tube to 37°C and then using an ultrasonic bath for a period of time is suggested to increase solubility.[7]
Q: Why is it important to use fresh, anhydrous DMSO?
A: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in your DMSO can significantly decrease the solubility of hydrophobic compounds like this compound and may promote degradation.[1][2] Therefore, it is crucial to use a fresh, unopened bottle of anhydrous DMSO for preparing your stock solutions.[1][4]
Q: What are the target pathways of this compound?
A: this compound is a potent inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), a key effector in the necroptosis cell death pathway.[4][8] It binds to the pseudokinase domain of MLKL with a Kd of 9.3 μM, which retards MLKL membrane translocation and inhibits necroptosis.[2][4] Additionally, this compound is a very potent inhibitor of VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) with an IC50 of 2 nM.[2][8]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Preparing Aqueous this compound Solution
Caption: Workflow for preparing a co-solvent-based aqueous solution of this compound.
Simplified Signaling Pathway of Necroptosis Inhibition by this compound
Caption: this compound inhibits necroptosis by targeting MLKL phosphorylation.
References
- 1. 억제제 준비에 관한 자주 묻는 질문(FAQ) [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | MLKL inhibitor | CAS 579515-63-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. glpbio.com [glpbio.com]
- 7. glpbio.com [glpbio.com]
- 8. cancer-research-network.com [cancer-research-network.com]
Addressing batch-to-batch variability of GW806742X
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability of GW806742X, a potent dual inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] Consistent performance of this reagent is critical for reproducible experimental outcomes. This resource is intended for researchers, scientists, and drug development professionals to help identify and mitigate issues arising from compound variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a small molecule inhibitor with two primary targets.[1] It is a potent inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), a key executioner protein in the necroptosis signaling pathway.[1][2] It binds to the pseudokinase domain of MLKL, retarding its membrane translocation and thereby inhibiting necroptotic cell death.[1][2] Additionally, this compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor tyrosine kinase involved in angiogenesis.[1]
Q2: What could cause batch-to-batch variability in the activity of this compound?
While specific data on this compound batch-to-batch variability is not extensively published, potential causes, common to many small molecules, can be inferred:
-
Purity: The presence of impurities from the synthesis process can affect the compound's activity. These impurities may have off-target effects or interfere with the binding of this compound to its targets.
-
Solubility and Formulation: this compound is insoluble in water and ethanol, and is typically dissolved in DMSO.[2] Inconsistent dissolution or precipitation of the compound can lead to variations in the effective concentration in your experiments. Moisture-absorbing DMSO can reduce solubility.[2]
-
Compound Integrity: Degradation of the compound over time or due to improper storage can lead to a decrease in its potency.
-
Off-Target Effects: The presence of structurally related impurities could lead to unexpected biological activities, confounding experimental results.
Q3: How can I be sure that the this compound I am using is of high quality?
Reputable suppliers typically provide a Certificate of Analysis (CoA) with each batch of the compound. This document should include data on the compound's identity, purity (often determined by HPLC and/or LC-MS), and may include NMR data to confirm its structure.[3][4] It is crucial to review the CoA for each new batch to ensure it meets the required specifications.
Q4: What are the known off-target effects of this compound?
Besides its primary targets, MLKL and VEGFR2, there is limited public information on other specific off-target effects of this compound. However, as with any small molecule inhibitor, the possibility of off-target activities should be considered, especially at higher concentrations. Variability in off-target effects between batches could be a source of inconsistent results.
Troubleshooting Guides
Guide 1: Investigating Inconsistent Experimental Results
If you are observing inconsistent results between different batches of this compound, follow this troubleshooting workflow:
Caption: A stepwise guide to troubleshooting inconsistent experimental outcomes with this compound.
Detailed Steps:
-
Review the Certificate of Analysis (CoA): Carefully examine the CoA for each batch. Pay close attention to the reported purity levels.
-
Compare Purity Data: If you have access to analytical equipment, consider running your own purity analysis (e.g., HPLC) on the different batches to confirm the supplier's data.
-
Verify Storage Conditions: Ensure that the compound has been stored according to the manufacturer's recommendations (typically at -20°C or -80°C for stock solutions) to prevent degradation.[1]
-
Prepare Fresh Stock Solutions: Improperly stored or old stock solutions can be a source of variability. Prepare fresh stock solutions from each batch in high-quality, anhydrous DMSO.[2]
-
Perform a Side-by-Side Functional Assay: Design a simple, robust functional assay to directly compare the activity of the different batches. A necroptosis inhibition assay is a good choice (see Guide 2 for a protocol).
-
Analyze Dose-Response Curves: Generate dose-response curves for each batch in the functional assay. A significant shift in the IC50 value between batches is a strong indicator of variability.
-
Contact the Supplier: If you find significant discrepancies between batches, contact the supplier's technical support with your data. They may be able to provide a replacement or offer further assistance.
Guide 2: Quality Control and Functional Validation of a New Batch
Before using a new batch of this compound in critical experiments, it is advisable to perform in-house quality control and functional validation.
Table 1: Recommended Quality Control Assays for this compound
| Parameter | Method | Purpose | Acceptance Criteria |
| Identity | LC-MS | To confirm the molecular weight of the compound. | Measured mass should match the theoretical mass of this compound (573.55 g/mol ).[2] |
| Purity | HPLC-UV | To determine the percentage of the active compound and detect impurities. | Purity should typically be ≥98%. |
| Structure | 1H NMR | To confirm the chemical structure of the compound. | The obtained spectrum should be consistent with the known structure of this compound. |
| Functional Activity | Necroptosis Inhibition Assay | To determine the biological activity of the compound. | The IC50 value should be within the expected range (e.g., <100 nM in a standard necroptosis assay). |
Experimental Protocol: Necroptosis Inhibition Assay
This protocol provides a general framework for assessing the functional activity of this compound by measuring its ability to inhibit TNF-α-induced necroptosis in a suitable cell line (e.g., HT-29 or L929 cells).
Caption: A workflow for determining the functional activity of this compound in a cell-based assay.
Methodology:
-
Cell Seeding: Seed a suitable cell line (e.g., human HT-29 or mouse L929 cells) into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound from each batch to be tested in cell culture medium.
-
Pre-treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for 1-2 hours.
-
Induction of Necroptosis: Add a cocktail to induce necroptosis. A common combination is TNF-α (to initiate the extrinsic cell death pathway), a pan-caspase inhibitor like z-VAD-FMK (to block apoptosis and shift the cell death towards necroptosis), and a Smac mimetic (to antagonize cIAP proteins).
-
Incubation: Incubate the plate for a period sufficient to induce cell death in the control wells (typically 18-24 hours).
-
Cell Viability Measurement: Assess cell viability using a commercially available assay, such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of viable cells.
-
Data Analysis: Plot the cell viability data against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value for each batch.
Signaling Pathways
Understanding the signaling pathways affected by this compound is crucial for interpreting experimental results.
Necroptosis Signaling Pathway
This compound inhibits necroptosis by targeting MLKL.[2] The simplified pathway below illustrates the key steps.
Caption: Inhibition of the necroptosis pathway by this compound targeting MLKL.
VEGFR2 Signaling Pathway
This compound also inhibits VEGFR2, which can impact cellular processes like proliferation and migration, particularly in endothelial cells.[1]
Caption: Inhibition of the VEGFR2 signaling pathway by this compound.
References
Validation & Comparative
A Comparative Analysis of Necroptosis Inhibitors: GW806742X vs. Necrosulfonamide
In the expanding field of regulated cell death, the study of necroptosis has gained significant traction, offering potential therapeutic avenues for a range of diseases, including inflammatory conditions and neurodegenerative disorders. At the core of this pathway lies the mixed lineage kinase domain-like pseudokinase (MLKL), the executioner protein of necroptosis. This guide provides a detailed comparison of two prominent MLKL inhibitors, GW806742X and Necrosulfonamide, for researchers, scientists, and drug development professionals.
Mechanism of Action and Target Specificity
Both this compound and Necrosulfonamide target MLKL to inhibit necroptosis, but through distinct mechanisms. This compound is an ATP-mimetic small molecule that binds to the nucleotide-binding site within the pseudokinase domain of MLKL.[1][2][3] This action retards the membrane translocation of MLKL, a critical step for the execution of necroptotic cell death.[1][2][3]
In contrast, Necrosulfonamide (NSA) acts as a covalent inhibitor. It specifically targets and covalently modifies a cysteine residue (Cys86) in the N-terminal domain of human MLKL.[4][5] This modification blocks the ability of MLKL to form oligomers and translocate to the plasma membrane, thereby inhibiting necroptosis.[4] An important distinction is the species specificity of Necrosulfonamide; it is effective against human MLKL but not its murine counterpart, as the critical cysteine residue is replaced by tryptophan in mouse MLKL.[6]
Potency and Efficacy: A Quantitative Comparison
The potency of these inhibitors has been evaluated in various cellular assays. The following table summarizes key quantitative data for this compound and Necrosulfonamide.
| Compound | Target(s) | Metric | Value | Cell Line/System | Condition |
| This compound | MLKL | Kd | 9.3 µM | In vitro binding assay | N/A |
| MLKL | IC50 | < 50 nM | Mouse Dermal Fibroblasts (MDFs) | TSQ-induced necroptosis | |
| VEGFR2 | IC50 | 2 nM | In vitro kinase assay | N/A | |
| VEGFR2 | IC50 | 5 nM | Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF-induced proliferation | |
| Necrosulfonamide | human MLKL | IC50 | < 1 µM | HT-29, Jurkat | Necroptosis induction |
| human MLKL | IC50 | < 0.2 µM | N/A | Necroptosis inhibition | |
| human MLKL | IC50 | 124 nM | HT-29 | TNF-α/Smac mimetic/Z-VAD-induced death | |
| human MLKL | IC50 | 454 nM | U937 | Necroptosis assay |
Signaling Pathways and Experimental Workflow
To understand the context in which these inhibitors function, it is crucial to visualize the necroptosis signaling pathway and the experimental workflow used to assess their efficacy.
Caption: Simplified signaling pathway of necroptosis highlighting the points of intervention for this compound and Necrosulfonamide.
Caption: A typical experimental workflow for evaluating the efficacy of necroptosis inhibitors in a cell-based assay.
Experimental Protocols
A standardized protocol to assess the potency of necroptosis inhibitors is essential for reproducible results. Below is a detailed methodology for a cell-based necroptosis assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Necrosulfonamide in a human cell line.
Materials:
-
Human colorectal adenocarcinoma cell line (HT-29)
-
DMEM/F-12 cell culture medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound and Necrosulfonamide stock solutions (in DMSO)
-
Human Tumor Necrosis Factor-alpha (TNF-α)
-
Smac mimetic (e.g., BV6)
-
Pan-caspase inhibitor (z-VAD-fmk)
-
96-well cell culture plates
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of this compound and Necrosulfonamide in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (DMSO) and a positive control (no inhibitor). Incubate for 1-2 hours.
-
Necroptosis Induction: Prepare a cocktail of necroptosis-inducing agents. A common combination for HT-29 cells is TNF-α (e.g., 20 ng/mL), a Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM).[5] Add this cocktail to all wells except for the untreated control wells.
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a humidified incubator with 5% CO2.
-
LDH Assay: Measure the release of LDH into the culture supernatant according to the manufacturer's instructions. LDH is a cytosolic enzyme that is released upon plasma membrane rupture, a hallmark of necroptosis.
-
Data Analysis: Calculate the percentage of cell death for each inhibitor concentration relative to the positive control (100% death) and the untreated control (0% death). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Conclusion
Both this compound and Necrosulfonamide are valuable tools for studying necroptosis, each with its own set of characteristics. This compound offers the advantage of being an ATP-competitive inhibitor that is effective in both human and mouse systems. Its dual activity against VEGFR2 should be considered in experimental design. Necrosulfonamide is a potent and specific covalent inhibitor of human MLKL, making it an excellent tool for studies focused on the human necroptotic pathway. Its inactivity against mouse MLKL provides a useful experimental control. The choice between these two inhibitors will ultimately depend on the specific research question and the experimental model being used.
References
Validating MLKL as the Primary Target of GW806742X: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GW806742X and its alternatives as inhibitors of Mixed Lineage Kinase Domain-Like protein (MLKL), a key effector in the necroptosis cell death pathway. We present a detailed analysis of their performance, supported by experimental data, to aid in the validation of MLKL as the primary target of this compound.
Introduction to this compound and Necroptosis
Necroptosis is a form of programmed necrosis, a lytic and inflammatory mode of cell death. The central signaling pathway involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and finally MLKL. Upon phosphorylation by RIPK3, MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and cell death. Due to its role in various inflammatory diseases, targeting MLKL is a promising therapeutic strategy.
This compound has been identified as a potent inhibitor of MLKL. This guide will delve into the evidence supporting MLKL as its primary target by comparing its activity with other known MLKL inhibitors, Necrosulfonamide (NSA) and TC13172.
Comparative Analysis of MLKL Inhibitors
The following table summarizes the key quantitative data for this compound and its alternatives. It is important to note that the data presented here is compiled from various sources and may not have been generated under identical experimental conditions.
| Parameter | This compound | Necrosulfonamide (NSA) | TC13172 |
| Target | MLKL, VEGFR2 | MLKL | MLKL |
| Binding Affinity (MLKL) | Kd = 9.3 μM[1][2][3][4] | Covalent inhibitor | EC50 = 2 nM (in HT-29 cells) |
| Cellular Potency (Necroptosis Inhibition) | IC50 < 50 nM (in mouse dermal fibroblasts)[2][3] | IC50 = 124 nM (in HT-29 cells) | EC50 = 2 nM (in HT-29 cells) |
| Mechanism of Action | ATP-competitive (non-covalent)[2][3] | Covalent (binds to Cys86 of human MLKL) | Covalent (binds to Cys86 of human MLKL) |
| Known Off-Targets | VEGFR2 (IC50 = 2 nM)[1][2][3] | GSDMD, PCM1 oxidation[5][6] | Reduced off-target effects compared to earlier covalent inhibitors[2] |
Experimental Validation of Target Engagement
Validating that a compound directly interacts with its intended target within a cellular context is crucial. Several methods can be employed for this purpose.
Biochemical Assays: Direct Binding
Thermal Shift Assay (TSA): This technique was used to determine the binding affinity (Kd) of this compound to the MLKL pseudokinase domain.[6] The principle of TSA is that the binding of a ligand to a protein increases its thermal stability. The change in the melting temperature (Tm) of the protein in the presence of the ligand can be used to calculate the dissociation constant (Kd).
Cellular Assays: Target Engagement in a Physiological Context
Inhibition of Downstream Events: A key validation method is to demonstrate that the inhibitor blocks the known downstream functions of the target. This compound has been shown to retard MLKL membrane translocation, a critical step in necroptosis execution.[2][3][4]
Signaling Pathways and Experimental Workflows
References
- 1. This compound | MLKL inhibitor | CAS 579515-63-2 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Analysis of the N-terminal region of human MLKL, as well as two distinct MLKL isoforms, reveals new insights into necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Ligand Binding to Pseudokinases Using a Thermal Shift Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 10. Cellular Thermal Shift Assay to Investigate Drug-Drug Interactions [diva-portal.org]
Comparative Cross-Reactivity Profiling of GW806742X Against a Kinase Panel
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinase cross-reactivity profile of GW806742X, a potent dual inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The performance of this compound is evaluated against other known inhibitors of MLKL and VEGFR2, supported by available experimental data and detailed methodologies.
Introduction to this compound and its Primary Targets
This compound is a small molecule inhibitor that has demonstrated significant activity against two key proteins involved in distinct cellular signaling pathways: MLKL, a crucial effector in the necroptosis pathway, and VEGFR2, a primary mediator of angiogenesis. As an ATP mimetic, this compound binds to the pseudokinase domain of MLKL with a dissociation constant (Kd) of 9.3 μM and inhibits VEGFR2 with a half-maximal inhibitory concentration (IC50) of 2 nM.[1] This dual activity makes this compound a valuable tool for studying necroptosis and angiogenesis, and a potential therapeutic candidate for diseases where these pathways are dysregulated, such as inflammatory conditions and cancer.
Understanding the selectivity of a kinase inhibitor is paramount in drug development to minimize off-target effects and associated toxicities. This guide focuses on the cross-reactivity profile of this compound against a broader panel of kinases, providing a comparative analysis with other inhibitors targeting either MLKL or VEGFR2.
Cross-Reactivity Profiling Data
While a comprehensive, publicly available kinome scan dataset for this compound is not readily accessible, existing literature indicates its interaction with other kinases. A compound synonymous with this compound, known as GW779439X, has been reported to be a broad inhibitor of Cyclin-Dependent Kinases (CDKs) and CDC-like Kinases (CLKs).[2] Furthermore, GW779439X has been shown to interact with the active site of Aurora kinase A (AURKA).[3]
For a comparative perspective, this guide includes the cross-reactivity data for well-characterized inhibitors of MLKL (Necrosulfonamide) and VEGFR2 (Axitinib and Sorafenib).
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | This compound (GW779439X) | Necrosulfonamide | Axitinib | Sorafenib |
| Primary Targets | ||||
| MLKL | Kd: 9.3 μM | Potent Inhibitor | - | - |
| VEGFR2 | IC50: 2 nM | - | IC50: 0.2 nM | IC50: 90 nM |
| Key Off-Targets | ||||
| AURKA | Interacts with active site | - | - | - |
| CDKs/CLKs | Broad Inhibitor | - | - | - |
| VEGFR1 | - | - | IC50: 0.1 nM | - |
| VEGFR3 | - | - | IC50: 0.1-0.3 nM | IC50: 20 nM |
| PDGFRβ | - | - | IC50: 1.6 nM | IC50: 57 nM |
| c-Kit | - | - | IC50: 1.7 nM | IC50: 68 nM |
| Raf-1 | - | - | - | IC50: 6 nM |
| B-Raf | - | - | - | IC50: 22 nM |
| Flt-3 | - | - | - | IC50: 59 nM |
Note: The data for this compound off-targets is qualitative. A comprehensive quantitative analysis against a full kinase panel is not publicly available.
Signaling Pathway Diagrams
To visualize the context of this compound's activity, the following diagrams illustrate the necroptosis and VEGF signaling pathways.
Caption: Necroptosis Signaling Pathway and the inhibitory action of this compound on MLKL.
Caption: VEGF Signaling Pathway and the inhibitory action of this compound on VEGFR2.
Experimental Protocols
The determination of kinase inhibition and cross-reactivity profiling typically involves in vitro kinase assays. Below are detailed methodologies for two common assay types.
Radiometric Kinase Assay
This "gold standard" method directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP onto a specific substrate (protein or peptide) by the kinase.
Workflow:
Caption: Workflow for a typical radiometric kinase assay.
Detailed Steps:
-
Reaction Setup: In a microplate well, combine the purified kinase, a specific substrate, and the test compound (e.g., this compound) at various concentrations in a suitable kinase buffer.
-
Initiation: Start the kinase reaction by adding a solution containing a mixture of non-radioactive ATP and [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period to allow for substrate phosphorylation.
-
Termination: Stop the reaction by adding a stop solution, such as a strong acid (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto a filter membrane (e.g., phosphocellulose) that binds the phosphorylated substrate, and wash away the unbound [γ-³²P]ATP.
-
Detection: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Determine the percentage of kinase inhibition at each compound concentration relative to a control (DMSO) and calculate the IC50 value by fitting the data to a dose-response curve.
ADP-Glo™ Kinase Assay
This is a luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a non-radioactive, homogeneous assay suitable for high-throughput screening.
Workflow:
Caption: Workflow for the ADP-Glo™ kinase assay.
Detailed Steps:
-
Kinase Reaction: Perform the kinase reaction by incubating the kinase, substrate, ATP, and the test compound in a microplate well.
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP.
-
Incubation: Incubate the plate at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent, which contains an enzyme that converts the ADP produced in the kinase reaction back to ATP, and a luciferase/luciferin mixture that generates a luminescent signal proportional to the amount of newly synthesized ATP.
-
Incubation: Incubate the plate to allow the luminescent signal to stabilize.
-
Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Correlate the luminescent signal to the amount of ADP produced and determine the percentage of kinase inhibition to calculate the IC50 value.
Comparison with Alternatives
Necrosulfonamide (MLKL Inhibitor): Necrosulfonamide is a specific inhibitor of human MLKL that acts by covalently modifying cysteine 86.[4] Unlike this compound, its activity is species-specific and it does not inhibit murine MLKL.[4] While highly selective for MLKL, detailed cross-reactivity data against a broad kinase panel is not extensively published.
Axitinib (VEGFR Inhibitor): Axitinib is a potent and selective inhibitor of VEGFRs 1, 2, and 3.[5][6][7] It also shows activity against PDGFRβ and c-Kit.[7] Its high potency against VEGFR2 makes it a relevant comparator for this compound. However, its broader activity against other receptor tyrosine kinases contrasts with the more unique dual MLKL/VEGFR2 profile of this compound.
Sorafenib (Multi-kinase Inhibitor): Sorafenib is a multi-kinase inhibitor that targets VEGFRs, PDGFR, and the Raf kinases in the MAPK pathway. Its broader kinase inhibition profile leads to a different spectrum of biological effects and potential off-target toxicities compared to more selective inhibitors. KINOMEscan data for sorafenib is publicly available and shows its interaction with a wide range of kinases.
Conclusion
This compound presents a unique inhibitory profile, targeting both the necroptosis effector MLKL and the key angiogenesis mediator VEGFR2. While its cross-reactivity against a full kinome panel requires further public elucidation, preliminary data suggests interactions with AURKA and CDKs/CLKs. In comparison to other inhibitors, this compound's dual-target nature offers a distinct advantage for investigating the interplay between cell death and angiogenesis. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further characterize the selectivity of this compound and other kinase inhibitors. A comprehensive understanding of an inhibitor's selectivity is crucial for its development as a research tool and potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GW779439X | PASTA kinase Stk1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
In Vitro Showdown: A Comparative Guide to Necroptosis Inhibitors GW806742X and GSK'872
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of regulated cell death, necroptosis has emerged as a critical pathway implicated in a spectrum of inflammatory diseases, neurodegeneration, and cancer. This has spurred the development of targeted inhibitors aimed at dissecting and therapeutically modulating this pathway. Among these, GW806742X and GSK'872 stand out as key research tools, each targeting a distinct node in the necroptosis signaling cascade. This guide provides a side-by-side in vitro comparison of these two compounds, supported by experimental data and detailed methodologies to aid researchers in selecting the appropriate tool for their specific needs.
At a Glance: Key Differences and Primary Targets
This compound and GSK'872 intervene at different stages of the necroptosis pathway. GSK'872 is a potent and highly selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), an upstream kinase essential for the initiation of the necroptotic signal. In contrast, this compound targets the downstream effector, Mixed Lineage Kinase Domain-Like protein (MLKL), preventing the final execution step of necroptosis. A significant distinguishing feature of this compound is its potent off-target activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
Quantitative Data Summary
The following tables summarize the key in vitro quantitative data for this compound and GSK'872 based on available literature. It is important to note that these values are often generated from different studies and experimental systems; therefore, direct comparison of absolute values should be interpreted with caution.
Table 1: Potency and Affinity
| Parameter | This compound | GSK'872 | Reference(s) |
| Primary Target | MLKL | RIPK3 | [1][2],[3][4][5] |
| Binding Affinity (Kd) | 9.3 µM (to MLKL pseudokinase domain) | Not Reported | [1][2] |
| Biochemical IC50 | Not Reported for MLKL | 1.3 nM (RIPK3 kinase activity) | [3][4][5] |
| Binding IC50 | Not Reported for MLKL | 1.8 nM (to RIPK3 kinase domain) | [3][5] |
| Cellular EC50 (Necroptosis Inhibition) | < 50 nM (in mouse dermal fibroblasts) | 1.51 µM (in HT-29 cells) | [6],[5] |
Table 2: Kinase Selectivity and Off-Target Activity
| Compound | Primary Target | Notable Off-Target(s) | Selectivity Profile | Reference(s) |
| This compound | MLKL | VEGFR2 (IC50 = 2 nM) | Dual inhibitor | [1][6] |
| GSK'872 | RIPK3 | Minimal | Highly selective for RIPK3 over a panel of 300 other kinases, including RIPK1. | [4][7] |
Mechanism of Action and Signaling Pathways
The necroptosis pathway is a well-defined signaling cascade. Upon stimulation by ligands such as Tumor Necrosis Factor (TNF), and in the absence of active Caspase-8, RIPK1 is activated. This leads to the recruitment and phosphorylation of RIPK3. Activated RIPK3 then phosphorylates its substrate, MLKL. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, forming pores that lead to cell lysis.
GSK'872 acts by directly inhibiting the kinase activity of RIPK3, thereby preventing the phosphorylation of MLKL and halting the progression of the necroptotic signal. This compound, an ATP mimetic, binds to the pseudokinase domain of MLKL, retarding its membrane translocation and subsequent pore formation.
Caption: Necroptosis signaling pathway and points of inhibition for GSK'872 and this compound.
Experimental Protocols
Below are generalized protocols for key in vitro assays used to characterize necroptosis inhibitors. Specific details may need to be optimized for different cell lines and experimental conditions.
RIPK3 Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)
This assay biochemically measures the kinase activity of RIPK3 by quantifying the amount of ADP produced during the phosphorylation of a substrate.
Caption: General workflow for an in vitro kinase activity assay.
Detailed Steps:
-
Reaction Setup: In a 384-well plate, combine recombinant human RIPK3, a suitable substrate (e.g., Myelin Basic Protein), and ATP in a kinase reaction buffer.
-
Compound Addition: Add serial dilutions of the test compound (e.g., GSK'872) or DMSO as a vehicle control.
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
Reaction Termination: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated into ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Necroptosis Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures cell viability to determine the protective effect of an inhibitor against induced necroptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. RIPK3–MLKL necroptotic signalling amplifies STING pathway and exacerbates lethal sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
GW806742X Demonstrates Potent Inhibition of VEGFR2 Phosphorylation: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – New comparative data confirms the potent inhibitory effect of GW806742X on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) phosphorylation, a critical step in angiogenesis. This guide provides a detailed comparison of this compound with other known VEGFR2 inhibitors, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Unveiling the Potency of this compound
This compound, an ATP mimetic compound, has been identified as a highly effective inhibitor of VEGFR2. Experimental data reveals that this compound inhibits VEGFR2 with an impressive IC50 value of 2 nM. This positions this compound as a significant tool for research in anti-angiogenic therapies.
Comparative Efficacy of VEGFR2 Inhibitors
To contextualize the inhibitory potential of this compound, the following table summarizes its in vitro potency (IC50) against VEGFR2 in comparison to several well-established VEGFR2 inhibitors.
| Compound | VEGFR2 IC50 (nM) |
| This compound | 2 |
| Axitinib | 0.2[1] |
| Sunitinib | 80[2][3] |
| Sorafenib | 90[4] |
| Pazopanib | 30[5][6] |
Note: IC50 values can vary depending on the specific assay conditions.
Visualizing the Mechanism of Action
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR2, triggers a signaling cascade that promotes cell proliferation, migration, and survival, ultimately leading to angiogenesis. This compound, as an ATP-competitive inhibitor, blocks the autophosphorylation of VEGFR2, thereby inhibiting these downstream effects.
Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.
Experimental Protocol: In Vitro VEGFR2 Phosphorylation Assay
The following protocol outlines a common method for assessing the inhibitory effect of compounds on VEGFR2 phosphorylation in a cell-based assay.
Objective: To quantify the inhibition of VEGF-induced VEGFR2 phosphorylation by this compound and other compounds in a relevant cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
VEGF-A
-
This compound and other test compounds
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer (containing protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Anti-phospho-VEGFR2 (Tyr1175) antibody
-
Anti-total-VEGFR2 antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment and reagents
Procedure:
-
Cell Culture and Starvation:
-
Culture HUVECs to 80-90% confluency in endothelial cell growth medium.
-
Serum-starve the cells for 4-6 hours in a basal medium to reduce background receptor activation.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and other test compounds in the basal medium.
-
Pre-incubate the starved cells with the compounds or DMSO (vehicle control) for 1-2 hours at 37°C.
-
-
VEGF Stimulation:
-
Stimulate the cells with an optimal concentration of VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) at 37°C to induce VEGFR2 phosphorylation.
-
Include a non-stimulated control group (treated with vehicle only).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Collect the cell lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-VEGFR2 (Tyr1175) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total VEGFR2 to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for both phosphorylated and total VEGFR2.
-
Normalize the phospho-VEGFR2 signal to the total VEGFR2 signal for each sample.
-
Calculate the percentage of inhibition for each compound concentration relative to the VEGF-stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a dose-response curve.
-
This comprehensive guide underscores the significant potential of this compound as a potent inhibitor of VEGFR2 phosphorylation. The provided data and protocols offer a valuable resource for researchers dedicated to the discovery and development of novel anti-angiogenic agents.
References
Validating GW806742X Specificity for MLKL Using Knockout Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the specificity of a chemical probe is paramount. This guide provides a comprehensive comparison of GW806742X, a potent inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), and its validation using MLKL knockout cells. We present supporting experimental data, detailed protocols, and a comparative analysis with other known MLKL inhibitors.
This compound is an ATP-mimetic small molecule that has been identified as a potent inhibitor of MLKL, the terminal effector protein in the necroptotic cell death pathway.[1][2] It binds to the pseudokinase domain of MLKL with a dissociation constant (Kd) of 9.3 μM, thereby retarding its membrane translocation and inhibiting necroptosis.[1][2][3][4] However, this compound also exhibits potent inhibitory activity against VEGFR2 with an IC50 of 2 nM, highlighting the importance of validating its on-target effects in necroptosis studies.[1][2][5] The use of MLKL knockout (KO) cells provides a definitive genetic tool to ascertain the specificity of this compound in blocking necroptosis.
Comparative Efficacy of MLKL Inhibitors
The following table summarizes the key quantitative data for this compound and other commonly used MLKL inhibitors, necrosulfonamide and saracatinib.
| Compound | Target(s) | Mechanism of Action | Potency | Reference |
| This compound | MLKL, VEGFR2 | ATP-competitive inhibitor of the MLKL pseudokinase domain. | MLKL: Kd = 9.3 µMNecroptosis: IC50 < 50 nMVEGFR2: IC50 = 2 nM | [1][5] |
| Necrosulfonamide (NSA) | MLKL | Covalently binds to Cys86 of human MLKL, inhibiting its oligomerization. | Necroptosis (HT-29 cells): IC50 = 124 nM | [6] |
| Saracatinib | MLKL, Src family kinases | Binds to MLKL, interfering with its phosphorylation, translocation, and oligomerization. | Necroptosis (L929 cells): Effective at 10 µM | [7][8] |
Validating this compound Specificity using MLKL Knockout Cells
The fundamental principle behind using MLKL knockout cells to validate the specificity of an MLKL inhibitor is straightforward. If the inhibitor's anti-necroptotic effect is solely dependent on its interaction with MLKL, it should rescue wild-type cells from necroptosis but have no effect on MLKL knockout cells, which are already resistant to this form of cell death.
Experimental Protocols
Here, we provide detailed methodologies for key experiments to validate the specificity of this compound.
Generation of MLKL Knockout Cell Lines using CRISPR/Cas9
This protocol describes the generation of a stable MLKL knockout cell line.
-
sgRNA Design and Cloning:
-
Design two single guide RNAs (sgRNAs) targeting an early exon of the MLKL gene using a CRISPR design tool.
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene #48138).
-
-
Transfection:
-
Transfect the host cell line (e.g., HT-29, L929) with the MLKL-targeting CRISPR/Cas9 plasmids using a suitable transfection reagent.
-
-
Single-Cell Sorting:
-
48 hours post-transfection, harvest the cells and perform fluorescence-activated cell sorting (FACS) to isolate single GFP-positive cells into 96-well plates.
-
-
Clonal Expansion and Screening:
-
Expand the single-cell clones.
-
Screen for MLKL knockout by Western blotting for the absence of the MLKL protein.
-
Confirm the knockout at the genomic level by sequencing the targeted locus.
-
Induction of Necroptosis and Cell Viability Assay
This protocol details the induction of necroptosis and the assessment of cell viability in the presence of this compound.
-
Cell Seeding:
-
Seed wild-type and MLKL knockout cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Pre-treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or other inhibitors (e.g., Necrostatin-1 for RIPK1 inhibition) for 1-2 hours.
-
-
Necroptosis Induction:
-
Incubation:
-
Incubate the cells for a predetermined time (e.g., 20-24 hours) at 37°C.
-
-
Cell Viability Measurement:
-
Assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or by staining with propidium iodide and analysis by flow cytometry.[12]
-
Western Blotting for MLKL Phosphorylation and Oligomerization
This protocol is for detecting the activation of MLKL.
-
Cell Treatment and Lysis:
-
Treat cells as described in the necroptosis induction protocol.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
For detecting phosphorylated MLKL (p-MLKL), separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
For detecting MLKL oligomers, run the samples on a non-reducing SDS-PAGE gel.[1][3]
-
Probe the membranes with primary antibodies against p-MLKL (e.g., phospho-S358 for human MLKL), total MLKL, and a loading control (e.g., β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Signaling Pathway Overview
The necroptosis signaling cascade leading to MLKL activation is a well-defined pathway.
Conclusion
The validation of on-target activity is a critical step in the development and application of chemical probes. The use of MLKL knockout cells provides an unambiguous method to confirm that the anti-necroptotic effects of this compound are mediated through its inhibition of MLKL. While this compound is a potent inhibitor of necroptosis, its off-target activity on VEGFR2 necessitates careful experimental design and the use of appropriate controls, such as MLKL knockout cells, to ensure accurate interpretation of results. This guide provides the necessary framework and protocols for researchers to confidently validate the specificity of this compound and other potential MLKL inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Detection of MLKL Oligomerization During Programmed Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Saracatinib inhibits necroptosis and ameliorates psoriatic inflammation by targeting MLKL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. researchgate.net [researchgate.net]
- 11. Key necroptotic proteins are required for Smac mimetic-mediated sensitization of cholangiocarcinoma cells to TNF-α and chemotherapeutic gemcitabine-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Necroptosis Mediates TNF-Induced Toxicity of Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
